5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGPKXOWCGPCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640114 | |
| Record name | 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900514-10-5 | |
| Record name | 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 900514-10-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocol for 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents. This document outlines the primary synthetic pathway, details experimental procedures, and presents relevant data in a structured format for ease of reference and comparison.
Introduction
This compound, also known as 5-fluoro-3-iodo-7-azaindole, is a crucial building block in medicinal chemistry. The 7-azaindole scaffold is a recognized bioisostere of indole and purine, offering unique properties for drug design, including altered hydrogen bonding capabilities and modified metabolic stability. The introduction of a fluorine atom at the 5-position and an iodine atom at the 3-position provides handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide focuses on a direct and efficient method for the synthesis of this valuable intermediate.
Synthetic Pathway Overview
The most direct and efficient synthesis of this compound proceeds via a two-step sequence starting from commercially available precursors. The overall strategy involves the initial formation of the 5-fluoro-7-azaindole core, followed by a regioselective iodination at the C-3 position of the pyrrole ring.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (5-Fluoro-7-azaindole)
The synthesis of the 5-fluoro-7-azaindole core can be achieved through the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.
Experimental Procedure:
-
Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
In a nitrogen atmosphere, add sodium cyanoborohydride (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60°C and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer detected.
-
Upon completion, stop the reaction and evaporate the solvent.
-
Dissolve the residue in dichloromethane and wash twice with water.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the crude product by silica gel column chromatography to obtain 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.[1]
Step 2: Synthesis of this compound
The final product is synthesized via a direct and regioselective iodination of the 5-fluoro-7-azaindole intermediate at the C-3 position using N-iodosuccinimide (NIS).
Experimental Procedure:
-
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (typically 1.0-1.2 equivalents).[2]
-
In some protocols, a base such as potassium hydroxide may be added to facilitate the reaction.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis.
Table 1: Reactants and Reagents
| Step | Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1 | 3-Ethynyl-5-fluoropyridin-2-amine | C₇H₅FN₂ | 136.13 | Starting Material |
| 1 | Sodium cyanoborohydride | CH₃BNNa | 62.84 | Reducing Agent |
| 1 | Methanol | CH₄O | 32.04 | Solvent |
| 1 | Glacial Acetic Acid | C₂H₄O₂ | 60.05 | Catalyst |
| 2 | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | C₇H₅FN₂ | 136.13 | Starting Material |
| 2 | N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | Iodinating Agent |
| 2 | Acetonitrile | C₂H₃N | 41.05 | Solvent |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature | Time | Typical Yield |
| 1 | Cyclization | 60°C | Varies | Not specified in source |
| 2 | C-3 Iodination | Room Temperature | Varies | High (specific yield not provided in general protocols) |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound. The described two-step process, involving the cyclization to form the 5-fluoro-7-azaindole core followed by a direct and regioselective C-3 iodination, represents an efficient and practical route to this important building block. The provided experimental details and structured data are intended to assist researchers and scientists in the successful synthesis and further application of this compound in drug discovery and development.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-3-iodo-7-azaindole is a halogenated derivative of the 7-azaindole scaffold, a core structure of significant interest in medicinal chemistry. Azaindole-based compounds are recognized as important bioisosteres of indoles and have been successfully incorporated into a variety of therapeutic agents, including kinase inhibitors.[1] The strategic placement of fluorine and iodine atoms on the azaindole core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available physicochemical data for 5-Fluoro-3-iodo-7-azaindole and related analogs, outlines a general synthetic approach, and presents a conceptual workflow for its potential application in drug discovery.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 5-Fluoro-3-iodo-7-azaindole (CAS: 900514-10-5) are not extensively available in the public domain. However, data for structurally related azaindole and indole derivatives can provide valuable insights. The following tables summarize key computed and experimental properties for relevant analogs.
Table 1: Computed Physicochemical Properties of 5-Fluoro-7-iodo-1H-indole
| Property | Value | Source |
| Molecular Weight | 261.03 g/mol | PubChem CID: 71652048 |
| XLogP3 | 2.8 | PubChem CID: 71652048 |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 71652048 |
| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 71652048 |
| Rotatable Bond Count | 0 | PubChem CID: 71652048 |
| Exact Mass | 260.94507 Da | PubChem CID: 71652048 |
| Polar Surface Area | 15.8 Ų | PubChem CID: 71652048 |
Table 2: Physicochemical Properties of Related Halogenated Azaindoles
| Compound | Property | Value | Source |
| 5-Bromo-3-iodo-7-azaindole | Molecular Weight | 322.93 g/mol | |
| Melting Point | 234-239 °C | ||
| Assay | 97% | ||
| Form | Powder | ||
| 5-Fluoro-4-iodo-7-azaindole | Molecular Weight | 262.03 g/mol | AChemBlock |
| Purity | 97% | AChemBlock | |
| 3-Iodo-7-azaindole | Molecular Weight | 244.03 g/mol | Sigma-Aldrich |
| Melting Point | 190-194 °C | Sigma-Aldrich | |
| Assay | 95% | Sigma-Aldrich | |
| Form | Solid | Sigma-Aldrich | |
| 5-Fluoro-7-azaindole | Molecular Weight | 136.13 g/mol | INDOFINE Chemical Company |
| Purity | 97% | INDOFINE Chemical Company |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential synthetic route could start from the commercially available 5-fluoro-7-azaindole. The introduction of an iodine atom at the C3 position can be achieved through electrophilic iodination.
Caption: Proposed synthetic step for 5-Fluoro-3-iodo-7-azaindole.
General Experimental Protocol for Iodination of a 7-Azaindole:
-
Starting Material: 5-Fluoro-7-azaindole.
-
Reagent: N-Iodosuccinimide (NIS) is a common and effective iodinating agent.
-
Solvent: A suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure:
-
Dissolve the 5-fluoro-7-azaindole in the chosen solvent in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add N-Iodosuccinimide (typically 1.0 to 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended to determine reaction completion).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-fluoro-3-iodo-7-azaindole.
-
Note: This is a generalized protocol and would require optimization for this specific substrate.
Potential Applications in Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The nitrogen atom at the 7-position can form a crucial hydrogen bond with the hinge region of the kinase active site, mimicking the interaction of the adenine core of ATP.[1] The substituents at the 3 and 5 positions can be tailored to achieve potency and selectivity for a specific kinase target.
Conceptual Workflow for Kinase Inhibitor Discovery:
The following diagram illustrates a typical workflow for the evaluation of a novel compound like 5-Fluoro-3-iodo-7-azaindole as a potential kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor drug discovery.
Signaling Pathways
While no specific signaling pathways have been directly implicated for 5-Fluoro-3-iodo-7-azaindole, its structural similarity to known kinase inhibitors suggests its potential to modulate various cell signaling cascades. For instance, numerous 7-azaindole derivatives have been developed as inhibitors of kinases involved in cancer progression, such as BRAF, CDKs, and receptor tyrosine kinases.[1]
Hypothetical Kinase Inhibition Signaling Pathway:
The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor, such as a 5-Fluoro-3-iodo-7-azaindole derivative, could exert its effect.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
5-Fluoro-3-iodo-7-azaindole represents a potentially valuable building block for the development of novel therapeutic agents. While comprehensive experimental data for this specific molecule is sparse, the well-documented chemistry and biological activity of the 7-azaindole class of compounds provide a strong foundation for its further investigation. The strategic incorporation of fluorine and iodine offers opportunities for fine-tuning the molecule's properties to achieve desired biological activity and pharmacokinetic profiles. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
In-Depth Technical Guide: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-10-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. This document outlines its chemical and physical properties, safety information, synthesis, and its significant applications in the development of targeted therapeutics, particularly as an inhibitor of Fibroblast Growth Factor Receptors (FGFR) and the influenza virus PB2 protein.
Core Compound Properties
This compound, also known as 5-fluoro-3-iodo-7-azaindole, is a halogenated derivative of the 7-azaindole scaffold. The presence of the fluorine and iodine atoms at strategic positions makes it a versatile intermediate for introducing further chemical diversity through various cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 900514-10-5 | [1][2] |
| Molecular Formula | C₇H₄FIN₂ | [1][2] |
| Molecular Weight | 262.02 g/mol | [1][3] |
| Appearance | Solid (form may vary) | General observation from suppliers |
| Solubility | Soluble in organic solvents like dichloromethane and chloroform; poor solubility in water. | [4] |
Safety and Handling
This compound is classified as an acute oral toxicant (Category 4) and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Synthesis and Spectroscopic Data
Experimental Protocol: Iodination of 7-Azaindole Derivatives (General Procedure)
The following is a generalized protocol for the C-3 iodination of 7-azaindole derivatives, which can be adapted for the synthesis of the title compound.[5][6][7]
Materials:
-
5-Fluoro-1H-pyrrolo[2,3-b]pyridine (starting material)
-
N-Iodosuccinimide (NIS) or Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine in acetonitrile, add potassium hydroxide (3 equivalents).
-
To this mixture, add N-Iodosuccinimide (1 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours (monitoring by TLC or LC-MS is recommended to determine reaction completion).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Note: This is a generalized procedure and optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary for optimal yield and purity.
Spectroscopic Data
Detailed ¹H and ¹³C NMR spectra for this compound are not currently available in the public domain. However, based on the structure and data for similar 7-azaindole derivatives, the following characteristic chemical shifts can be anticipated.[8][9]
Expected ¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons on the pyridine and pyrrole rings.
-
A broad singlet for the N-H proton of the pyrrole ring.
Expected ¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Carbon signals corresponding to the fused heterocyclic ring system. The carbon bearing the iodine atom would be expected to have a characteristic upfield shift.
Applications in Drug Discovery
The this compound scaffold is a valuable starting material for the synthesis of potent and selective kinase inhibitors and antiviral agents.
FGFR Inhibitors
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various cancers.[10][11] The 1H-pyrrolo[2,3-b]pyridine core can act as a hinge-binding motif in the ATP-binding pocket of FGFRs. The fluoro and iodo substituents on this scaffold provide opportunities for further chemical modifications to enhance potency and selectivity.[10]
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) to its receptor (FGFR) initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety Data & Supplier Information – Buy High Quality API & Intermediates in China [pipzine-chem.com]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structure Elucidation of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold. This class of compounds is of significant interest in medicinal chemistry due to the versatile role of the 1H-pyrrolo[2,3-b]pyridine core as a pharmacophore in the development of various kinase inhibitors and other therapeutic agents.[1][2][3]
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the following key characteristics:
| Property | Value | Source |
| CAS Number | 900514-10-5 | [4] |
| Molecular Formula | C₇H₄FIN₂ | [4] |
| Molecular Weight | 262.02 g/mol | - |
| Appearance | Expected to be a lyophilized powder or solid. | [4] |
The core of the molecule is a 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The strategic placement of a fluorine atom at the 5-position and an iodine atom at the 3-position significantly influences its electronic properties and potential for further chemical modification, making it a valuable building block in drug discovery.
Synthesis and Purification
The synthesis of this compound can be conceptually approached in a two-step process starting from a commercially available precursor.
Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
A known method for the synthesis of the precursor, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, involves the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine.[5]
Experimental Protocol:
-
Dissolve 3-ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Weigh 70.0 mg (1.10 mmol) of sodium cyanoborohydride in a nitrogen atmosphere and add it to the mixture.[5]
-
Stir and heat the mixture to 60°C in a flask.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is no longer detected.[5]
-
Upon completion, stop the reaction and evaporate the solvent.[5]
-
Dissolve the residue in dichloromethane and wash twice with water.[5]
-
Dry the organic layer with anhydrous sodium sulfate.[5]
-
Purify the product by silica gel column chromatography to obtain 5-fluoro-1H-pyrrolo[2,3-b]pyridine.[5]
Iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
The introduction of an iodine atom at the 3-position of the 7-azaindole ring is a well-established electrophilic substitution reaction.
Proposed Experimental Protocol:
-
Dissolve 5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound would be confirmed through a combination of spectroscopic techniques. The following table summarizes the expected quantitative data based on the analysis of its precursor and general spectroscopic principles.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~11.5 (br s, 1H, NH), ~8.2 (d, 1H, H-6), ~7.8 (s, 1H, H-2), ~7.5 (dd, 1H, H-4). The exact chemical shifts and coupling constants will be influenced by the solvent. |
| ¹³C NMR | δ (ppm): ~158 (C-F, d), ~148 (C-7a), ~142 (C-6), ~128 (C-2), ~120 (C-4), ~115 (C-5), ~100 (C-3a), ~55 (C-3, C-I). The carbon attached to fluorine will show a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring. |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 262.9. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Structure Elucidation Logic
Caption: Logical flow for the synthesis and structural confirmation.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. Page loading... [wap.guidechem.com]
Commercial Availability and Synthetic Landscape of Substituted 7-Azaindoles: A Technical Guide for Drug Discovery Professionals
Introduction:
Substituted 7-azaindoles have emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2][3][4][5] Their ability to mimic the hinge-binding motif of ATP, forming critical hydrogen bonds within the kinase active site, has led to the successful development of approved drugs such as the BRAF inhibitor vemurafenib.[2][4][5] This technical guide provides a comprehensive overview of the commercial availability of substituted 7-azaindole building blocks, detailed experimental protocols for their synthesis, and a visual representation of their role in key signaling pathways, aimed at researchers, scientists, and drug development professionals.
Commercial Availability of Substituted 7-Azaindoles
A diverse range of substituted 7-azaindoles are commercially available from various suppliers, facilitating their direct use in drug discovery programs. These building blocks offer a variety of substitution patterns, enabling rapid exploration of structure-activity relationships (SAR). The following table summarizes a selection of commercially available substituted 7-azaindoles.
| Supplier | Product Name | CAS Number | Molecular Formula | Notes |
| PharmaBlock | 7-Azaindole | 271-63-6 | C₇H₆N₂ | Core scaffold.[2] |
| 4-Bromo-7-azaindole | --- | C₇H₅BrN₂ | Starting material for fragment expansion.[2] | |
| 7-Azaindole-4-boronate ester | --- | --- | Intermediate for Suzuki coupling.[2] | |
| 5-Bromo-7-azaindole | 183208-35-7 | C₇H₅BrN₂ | Vemurafenib intermediate.[6] | |
| Biosynth | 7-Azaindole | 271-63-6 | C₇H₆N₂ | Building block for medicinal chemistry.[7][8] |
| JHECHEM CO LTD | 7-Azaindole | 271-63-6 | C₇H₆N₂ | Pharmaceutical grade available.[6] |
| Alkali Metals | 7-Azaindole | 271-63-6 | C₇H₆N₂ | Used as a pharmaceutical building block.[9] |
| Otto Chemie Pvt. Ltd. | 7-Azaindole, 98% | 271-63-6 | C₇H₆N₂ | Organic synthetic reagent.[10] |
Key Synthetic Methodologies for Substituted 7-Azaindoles
The synthesis of substituted 7-azaindoles can be achieved through various methods, often involving the construction of the pyrrole ring onto a pre-functionalized pyridine core. Recent advancements have focused on developing efficient and scalable protocols.
Palladium-Catalyzed Sonogashira Coupling and C-N Cyclization
An efficient two-step synthesis of 2-substituted 7-azaindole derivatives has been developed, starting from 2-amino-3-iodopyridine.[11] This method avoids the need for protecting groups and is highly scalable.[11]
Experimental Protocol:
-
Sonogashira Coupling: 2-amino-3-iodopyridine is coupled with various terminal alkynes in the presence of a palladium catalyst to yield 2-amino-3-(alkynyl)pyridines.
-
C-N Cyclization: The resulting intermediate is then treated with potassium tert-butoxide in the presence of catalytic 18-crown-6 in toluene at 65°C to afford the desired 2-substituted 7-azaindoles in excellent yields.[11]
Photoredox/Nickel Dual Catalytic Cross-Coupling
For the synthesis of cycloalkyl substituted 7-azaindoles, a photoredox/Ni dual catalytic Csp²-Csp³ cross-coupling protocol has been established.[12] This method is efficient and proceeds under mild conditions.[12]
Experimental Protocol:
-
A mixture of the 7-azaindole starting material, a cycloalkyl carboxylic acid, a photoredox catalyst (e.g., an iridium or ruthenium complex), a nickel catalyst, and a base are irradiated with visible light in a suitable solvent. The reaction proceeds to give the desired cycloalkyl-substituted 7-azaindole.
Iron-Catalyzed Cyclization under Microwave Irradiation
An efficient and practical procedure for the preparation of 7-azaindoles involves the iron-catalyzed cyclization of o-haloaromatic amines and terminal alkynes under microwave irradiation.[13]
Experimental Protocol:
-
A mixture of a substituted 3-iodo-pyridin-2-ylamine and a terminal alkyne is heated under microwave irradiation at 130°C for 60 minutes in the presence of iron(III) acetylacetonate (Fe(acac)₃) as a catalyst to yield the corresponding 7-azaindole derivatives.[13]
Role of 7-Azaindoles in Signaling Pathways
Substituted 7-azaindoles are potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[5][14] Dysregulation of these pathways is a hallmark of cancer.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that is frequently mutated in cancer.[2] Vemurafenib, a 7-azaindole derivative, is a potent inhibitor of the BRAF V600E mutant kinase.
References
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. echemi.com [echemi.com]
- 7. Buy Indole Derivatives | Research Chemicals Products | Biosynth [biosynth.com]
- 8. 7-Azaindole | 271-63-6 | FA03428 | Biosynth [biosynth.com]
- 9. alkalimetals.com [alkalimetals.com]
- 10. 7-Azaindole, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 11. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 12. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Ascendant Role of Fluorinated Pyrrolopyridines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the burgeoning field of fluorinated pyrrolopyridines, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, researchers have successfully modulated the potency, selectivity, and pharmacokinetic profiles of these bicyclic systems, leading to the development of novel drug candidates with enhanced biological activity. This document provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of fluorinated pyrrolopyridines, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
I. Synthesis of Fluorinated Pyrrolopyridines
The introduction of fluorine atoms into the pyrrolopyridine core can be achieved through various synthetic strategies. A common approach involves the use of fluorinated building blocks in the initial ring-forming reactions. For instance, the synthesis of 7-azaindoles, a prominent pyrrolopyridine isomer, can be accomplished through a one-pot method involving the reaction of 2-fluoro-3-methylpyridine with an appropriate arylaldehyde in the presence of an alkali-amide base.[1] The choice of the alkali metal counterion in the base (e.g., lithium versus potassium) can selectively yield either 7-azaindolines or 7-azaindoles.[1]
Another established method is the Chichibabin cyclization, where 2-fluoro-3-picoline condenses with a nitrile (e.g., benzonitrile) in the presence of a strong base like lithium diisopropylamide (LDA) to form the corresponding 2-substituted-7-azaindole.[2] Furthermore, direct fluorination of the azaindole nucleus can be achieved. For example, 4-fluoro-1H-pyrrolo[2,3-b]pyridine can be synthesized from the corresponding amine via a regioselective Balz-Schiemann reaction or through a lithium-halogen exchange followed by quenching with an electrophilic fluorine source.[3]
II. Anticancer Activity
Fluorinated pyrrolopyridines have emerged as a potent class of anticancer agents, primarily through their action as kinase inhibitors. By mimicking the ATP molecule, the pyrrolopyridine scaffold can effectively bind to the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative fluorinated pyrrolopyridine and related heterocyclic derivatives against various cancer cell lines.
| Compound ID | Structure/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5k | (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-(4-fluorobenzylidene)benzohydrazide | HepG2 (Liver) | 32 | [4][5] |
| A549 (Lung) | 41 | [4][5] | ||
| MCF-7 (Breast) | 29 | [4][5] | ||
| PC-3 (Prostate) | 59 | [4][5] | ||
| Compound 1r | Pyrrolo[3,2-c]pyridine derivative | Ovarian Cancer Cells | 0.15 - 1.78 | [] |
| Prostate Cancer Cells | 0.15 - 1.78 | [] | ||
| Breast Cancer Cells | 0.15 - 1.78 | [] | ||
| Compound 3b | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative | C32 (Melanoma) | 24.4 | [7] |
| A375 (Melanoma) | 25.4 | [7] | ||
| Fluorinated Aminophenylhydrazine 6 | Contains 5 fluorine atoms | A549 (Lung) | 0.64 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fluorinated pyrrolopyridine compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated pyrrolopyridine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathway: VEGFR-2 Inhibition
Many fluorinated pyrrolopyridines exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Inhibition of VEGFR-2 blocks these downstream pathways.
VEGFR-2 Signaling Pathway and Inhibition
III. Anti-HIV Activity
Fluorinated pyrrolopyridines have also demonstrated significant potential as anti-HIV agents. Certain derivatives have shown potent inhibitory activity against HIV-1 replication in cell-based assays.
Quantitative Anti-HIV Activity Data
The following table presents the in vitro anti-HIV-1 activity of selected fluorinated pyrrolopyridine and related heterocyclic compounds.
| Compound ID | Structure/Description | Cell Line | EC50 (µM) | Reference |
| Compound 7d | 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivative | C8166 | 1.65 | [8] |
| Compound 9g | 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivative | C8166 | < 5 | [1] |
| Compound 15i | 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivative | C8166 | 4.10 | [1] |
| Compound 16a | 2-fluoro substituted 3a,6a-Dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivative | C8166 | 2.52 | [1] |
| Fluorinated Indole-carboxamide 19a-e | Indole-carboxamide derivatives | CEM (T-lymphocyte) | 0.002 - 0.0046 | [9] |
| GRL-08513 | P1-3,5-bis-fluorophenyl HIV-1 Protease Inhibitor | Various | 0.0001 - 0.0032 | [10] |
| GRL-08613 | P1-para-monofluorophenyl HIV-1 Protease Inhibitor | Various | 0.0001 - 0.0032 | [10] |
Experimental Protocol: Anti-HIV-1 Activity Assay
The anti-HIV-1 activity is typically evaluated by measuring the inhibition of virus-induced cytopathic effects in susceptible human cell lines.
Materials:
-
Human T-lymphocyte cell line (e.g., C8166 or MT-4)
-
HIV-1 viral stock
-
Complete culture medium
-
Fluorinated pyrrolopyridine compounds
-
A reference anti-HIV drug (e.g., AZT or Efavirenz)
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase assay)
-
96-well plates
Procedure:
-
Cell Preparation: Plate the host cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds and the reference drug to the wells.
-
Viral Infection: Infect the cells with a predetermined amount of HIV-1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication in the culture supernatants using a p24 antigen capture ELISA or a reverse transcriptase activity assay.
-
Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compounds on uninfected cells using an MTT assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve of viral inhibition. The therapeutic index (TI) is then calculated as the ratio of CC50 to EC50.
IV. Kinase Inhibition
As mentioned, a primary mechanism of action for many biologically active fluorinated pyrrolopyridines is the inhibition of protein kinases. The pyrrolopyridine scaffold serves as a versatile hinge-binding motif.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of representative fluorinated pyrrolopyridine and related derivatives against specific kinases.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | EGFR | 79 | [4][5] |
| Her2 | 40 | [4][5] | |
| VEGFR2 | 204 | [4][5] | |
| CDK2 | 118 | [4][5] | |
| Compound 1r | FMS Kinase | 30 | [] |
| SU1349 | IKKα | 150 (cellular p52/RelB nuclear translocation) | [11] |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
The inhibitory activity of compounds against a specific kinase can be determined using various in vitro assay formats. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, IKKα)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Depletion and Luminescence Generation: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the unconsumed ATP, and second, a detection reagent is added to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescent signal using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.
Signaling Pathway: IKKα/NF-κB Inhibition
Some fluorinated pyrrolopyridines have been shown to inhibit IκB kinase α (IKKα), a key component of the non-canonical NF-κB signaling pathway. This pathway is involved in inflammation and the development of certain cancers. Inhibition of IKKα can prevent the processing of p100 to p52 and the subsequent nuclear translocation of the p52/RelB NF-κB complex, thereby downregulating the expression of target genes.
IKKα/Non-Canonical NF-κB Signaling Pathway and Inhibition
V. Structure-Activity Relationships (SAR)
The biological activity of fluorinated pyrrolopyridines is highly dependent on the number and position of the fluorine substituents. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, specific substitutions on the phenyl ring were found to be crucial for potent inhibition.[] In the context of anti-HIV agents, the position of the fluorine atom on a phenyl substituent can significantly impact both the potency and the therapeutic index of the compounds.[1] For quinolone-based antibacterial agents, the presence of a fluorine atom is known to broaden the spectrum of activity and enhance intrinsic potency.[12] These observations underscore the importance of systematic SAR studies in the optimization of fluorinated pyrrolopyridines as drug candidates.
VI. Conclusion
Fluorinated pyrrolopyridines represent a privileged scaffold in contemporary drug discovery, with demonstrated efficacy in oncology, virology, and other therapeutic areas. The strategic incorporation of fluorine atoms allows for the fine-tuning of their electronic properties, metabolic stability, and binding affinity to biological targets. The data and protocols presented in this guide highlight the significant potential of this compound class and provide a framework for the continued development of novel, highly effective therapeutic agents. Further exploration of the vast chemical space of fluorinated pyrrolopyridines is warranted and is anticipated to yield the next generation of targeted therapies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IKK alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine molecular weight
An In-depth Technical Guide to 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and professionals in drug development, the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a privileged heterocyclic motif. Its structural resemblance to endogenous purines enables it to interact with a multitude of biological targets, most notably protein kinases. The strategic introduction of a fluorine atom and an iodine atom at the 5th and 3rd positions, respectively, can significantly modulate the compound's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of this compound, its properties, relevant experimental protocols, and its role in modulating key cellular signaling pathways.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application in experimental settings, from reaction setup to analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 262.02 g/mol | [1][2] |
| Molecular Formula | C₇H₄FIN₂ | [1][2] |
| CAS Number | 900514-10-5 | [1][2] |
| Canonical SMILES | C1=C(C2=C(N1)C=C(C=N2)F)I | [1] |
| InChI Key | InChI=1S/C7H4FIN2/c8-5-1-2-9-7-6(5)4(10)3-11-7 | [1] |
Biological Context and Therapeutic Potential
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are recognized for their significant inhibitory activity against several critical kinase targets implicated in diseases such as cancer.[3] The core structure serves as a versatile pharmacophore for developing potent and selective inhibitors.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, for instance, is a key driver in various cancers.[4][5] Compounds based on the 1H-pyrrolo[2,3-b]pyridine skeleton have been successfully designed to target FGFRs, thereby inhibiting downstream signaling cascades like RAS–MEK–ERK and PI3K–Akt that are crucial for cell proliferation and survival.[4] The fluorination at the 4- or 5-position can enhance binding affinity and metabolic stability, making these compounds promising candidates for therapeutic development.[3]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives, based on methodologies reported in the literature for analogous compounds.
General Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative
This protocol outlines a representative synthesis for a substituted 1H-pyrrolo[2,3-b]pyridine, which can be adapted for the synthesis of this compound.
Materials:
-
Substituted 3-ethynylpyridin-2-amine
-
Anhydrous methanol
-
Glacial acetic acid (catalytic amount)
-
Sodium cyanoborohydride
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting material, a substituted 3-ethynylpyridin-2-amine, in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
In a separate vessel, weigh the required amount of sodium cyanoborohydride (approx. 1.1 equivalents) under a nitrogen atmosphere and add it to the reaction mixture.
-
Heat the mixture to 60°C and stir. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is no longer detected.[6]
-
Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash it twice with water.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by silica gel column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine derivative.[6]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Recombinant kinase enzyme (e.g., FGFR1)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
-
In a 384-well plate, add the kinase enzyme, the substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using a suitable detection reagent. The signal is typically a luminescent or fluorescent readout.
-
Run control reactions including "no enzyme" and "no compound" (vehicle control).
-
Measure the signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Visualization
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) pathway. The diagram below illustrates the mechanism by which these inhibitors block downstream signaling.
Caption: FGFR signaling pathway and its inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound - CAS:900514-10-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide on the Synthesis of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents. This document outlines the core synthetic strategies, starting materials, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry.
Introduction
This compound, also known as 5-fluoro-3-iodo-7-azaindole, is a crucial building block in the synthesis of a range of biologically active molecules, including kinase inhibitors. Its structural features allow for diverse functionalization, making it a valuable scaffold in drug discovery programs. This guide details a common and effective multi-step synthesis to obtain this target compound.
Overall Synthetic Strategy
The most prevalent and logical synthetic approach to this compound involves a sequential process. The core of this strategy is the initial construction of the 5-fluoro-7-azaindole ring system, followed by a regioselective iodination at the C-3 position. The synthesis of the key precursor, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, can be achieved from commercially available starting materials like 2-amino-5-fluoropyridine.
The overall transformation can be visualized as a three-stage process:
-
Synthesis of the Alkynylated Precursor: Introduction of an ethynyl group at the 3-position of the pyridine ring.
-
Cyclization to form the 7-Azaindole Core: Intramolecular cyclization to form the bicyclic 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Regioselective Iodination: Introduction of an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine ring system.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key step in the synthesis of this compound.
Stage 1: Synthesis of 3-Ethynyl-5-fluoropyridin-2-amine
The initial step involves the synthesis of the key intermediate, 3-ethynyl-5-fluoropyridin-2-amine, from a suitable precursor. A common starting material is 2-amino-3-bromo-5-fluoropyridine, which can be subjected to a Sonogashira coupling reaction.
Experimental Protocol:
-
Sonogashira Coupling: To a solution of 2-amino-3-bromo-5-fluoropyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add ethynyltrimethylsilane (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.025 eq).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60-70°C for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous workup.
-
Desilylation: The crude product is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature until the removal of the trimethylsilyl (TMS) group is complete.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford 3-ethynyl-5-fluoropyridin-2-amine.
| Starting Material | Reagents | Product | Typical Yield |
| 2-Amino-3-bromo-5-fluoropyridine | 1. Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, Et3N2. K2CO3, MeOH | 3-Ethynyl-5-fluoropyridin-2-amine | 70-85% |
Table 1: Summary of the synthesis of 3-Ethynyl-5-fluoropyridin-2-amine.
Stage 2: Synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
This stage involves the intramolecular cyclization of 3-ethynyl-5-fluoropyridin-2-amine to form the 7-azaindole ring system.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling with 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. This document provides detailed application notes and protocols for the Suzuki cross-coupling of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids. The presence of the electron-withdrawing fluorine atom can influence the reactivity of the azaindole core, making optimized reaction conditions crucial for successful coupling.
The protocols described herein are based on established methodologies for the Suzuki coupling of related 3-iodo-7-azaindole derivatives and are intended to serve as a comprehensive guide for researchers in drug discovery and development.[1]
Key Reaction Parameters
Several factors are critical for a successful Suzuki-Miyaura coupling with this compound:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is paramount. For nitrogen-containing heterocycles like 7-azaindoles, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) often yield excellent results. Pre-catalysts like XPhos Pd G2 can also offer enhanced stability and activity.[2] A combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and SPhos has proven effective for similar substrates.[1]
-
Base: An appropriate base is necessary to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases such as cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) are commonly employed. Cs₂CO₃ is often a good choice for challenging couplings.[1]
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water and toluene/ethanol.[1][2] The choice of solvent can influence the solubility of the reactants and the overall reaction rate.
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere of nitrogen or argon.[2]
Data Presentation
The following tables summarize representative quantitative data for the Suzuki cross-coupling of a closely related substrate, 3-iodo-6-chloro-7-azaindole, with various arylboronic acids.[1] These results provide a strong starting point for the optimization of reactions with this compound.
Table 1: Suzuki Cross-Coupling of N-Protected 3-iodo-6-chloro-7-azaindole with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine derivative | 85 |
| 2 | 4-Methylphenylboronic acid | 6-chloro-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine derivative | 89 |
| 3 | 3-Methylphenylboronic acid | 6-chloro-3-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine derivative | 93 |
| 4 | 4-Methoxyphenylboronic acid | 6-chloro-3-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine derivative | 93 |
| 5 | 4-Fluorophenylboronic acid | 6-chloro-3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine derivative | 79 |
| 6 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 6-chloro-3-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine derivative | 67 |
Reaction Conditions: 3-iodo-6-chloro-7-azaindole derivative (1 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv), toluene/ethanol (1:1), 60 °C, 0.5 h.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)
-
SPhos (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and ethanol (1:1 v/v) via a syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the specific arylboronic acid used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Sonogashira Reaction of 5-Fluoro-3-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] Its structural similarity to purines and indoles allows it to function as a bioisostere, modulating physicochemical properties and target binding affinities.[2] The functionalization of the 7-azaindole core is crucial for developing novel drug candidates with improved potency and selectivity.
The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide range of functional groups.[5][6] For the 7-azaindole scaffold, the C-3 position is a common site for modification. The Sonogashira reaction of 5-Fluoro-3-iodo-7-azaindole provides a direct route to introduce diverse alkynyl moieties, which are valuable precursors for synthesizing a variety of complex heterocyclic compounds for drug discovery programs.[7][8]
Reaction Principle
The Sonogashira reaction involves the coupling of 5-Fluoro-3-iodo-7-azaindole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (co-catalyst), and an amine base. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides.[5] The reaction proceeds through a catalytic cycle involving both the palladium catalyst and the copper co-catalyst.
General Reaction Scheme:
Figure 1: General scheme for the Sonogashira coupling of 5-Fluoro-3-iodo-7-azaindole with a terminal alkyne.
Catalytic Cycle and Mechanism
The reaction mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][9]
-
Palladium Cycle : A Pd(0) species undergoes oxidative addition with the 5-Fluoro-3-iodo-7-azaindole.
-
Copper Cycle : The terminal alkyne reacts with a Cu(I) salt, facilitated by the base, to form a copper acetylide intermediate.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the 3-alkynyl-5-fluoro-7-azaindole product and regenerate the Pd(0) catalyst.
Caption: A diagram of the Sonogashira catalytic cycle.
Summary of Reaction Conditions
The successful execution of the Sonogashira reaction on the 7-azaindole core depends on the careful selection of catalysts, bases, and solvents. The table below summarizes typical conditions based on analogous reactions reported in the literature.[7][10]
| Parameter | Recommended Reagents/Conditions | Notes |
| Aryl Halide | 5-Fluoro-3-iodo-7-azaindole | The iodo-substituted derivative is highly reactive, facilitating milder reaction conditions. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Other common catalysts include Pd(PPh₃)₄.[5][7] Catalyst loading is typically low (e.g., 0.1 mol%).[11] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | Essential for the classical Sonogashira reaction; typically used in catalytic amounts (e.g., 1 mol%).[11] |
| Base | Triethylamine (Et₃N) | An amine base is required to neutralize the HI byproduct. Other bases like diisopropylethylamine (DIPEA) can also be used. |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[7] |
| Temperature | Room Temperature to 60 °C | The high reactivity of the iodo-substrate often allows the reaction to proceed at or slightly above room temperature.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to protect the Pd(0) catalyst from oxidation. |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from methodologies used for structurally similar 3-iodo-7-azaindole derivatives.
Materials:
-
5-Fluoro-3-iodo-7-azaindole (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
Copper(I) Iodide (CuI) (0.05 - 0.1 equiv)
-
Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Workflow Diagram:
Caption: Experimental workflow for the Sonogashira reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-Fluoro-3-iodo-7-azaindole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Base Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Add anhydrous, degassed THF and triethylamine (2.5 equiv) via syringe.
-
Degassing: Bubble argon through the stirred solution for 10-15 minutes to ensure the mixture is thoroughly deoxygenated.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (or gently heat to 30-40 °C if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-5-fluoro-7-azaindole product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Applications in Drug Discovery
The 3-alkynyl-7-azaindole products synthesized via the Sonogashira reaction are versatile intermediates. The alkyne functionality can be further elaborated to create a wide array of derivatives. These compounds are of significant interest in the development of:
-
Kinase Inhibitors: The 7-azaindole core is a well-established hinge-binding motif in many kinase inhibitors. Modifications at the C-3 position can enhance potency and modulate the selectivity profile against targets like PI3K, Aurora kinases, and others.[2][8]
-
Antiviral Agents: Substituted 7-azaindoles have shown promise as broad-spectrum antiviral agents.
-
Oncology Therapeutics: Many 7-azaindole derivatives are being investigated for their potential in cancer therapy due to their ability to inhibit key signaling pathways that are often deregulated in cancer cells.[8]
Troubleshooting
-
Low or No Conversion: Ensure reagents are anhydrous and the system is fully inert. The palladium catalyst may be inactive; use a fresh batch or a different precatalyst.
-
Formation of Alkyne Homocoupling (Glaser Coupling) Product: This side reaction is often promoted by oxygen. Ensure thorough degassing of the reaction mixture. Using a copper-free Sonogashira protocol can also mitigate this issue.[9][12]
-
Difficulty in Purification: If the product is highly polar, alternative purification techniques like reverse-phase chromatography may be necessary.
By following this detailed protocol, researchers can effectively synthesize novel 3-alkynyl-5-fluoro-7-azaindole derivatives, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.unl.pt [research.unl.pt]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: The Use of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a key intermediate in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a fluorine atom at the 5-position and an iodine atom at the 3-position allows for versatile chemical modifications to optimize the pharmacological properties of the resulting compounds.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in various human cancers. Consequently, the development of small molecule inhibitors targeting FGFRs has become a significant area of research in oncology. The 7-azaindole core of this compound serves as an excellent hinge-binding motif, mimicking the adenine region of ATP to effectively block the kinase activity of FGFRs. The iodine at the C3 position provides a reactive handle for introducing a variety of substituents via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to explore the solvent-exposed region of the ATP-binding pocket and enhance potency and selectivity. The fluorine at the C5 position can improve metabolic stability and modulate the electronic properties of the molecule to fine-tune its binding affinity.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and cellular processes.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for N-arylation of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-arylation of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various pharmaceutically active compounds. The N-arylation of the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a critical transformation in medicinal chemistry for the generation of novel molecular entities with diverse biological activities.
Two of the most powerful and widely adopted methods for the formation of C-N bonds in this context are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide offers a comparative overview of these methodologies, detailed experimental procedures, and quantitative data to aid in reaction optimization and selection of the most suitable protocol.
Key Methodologies and Strategic Considerations
The choice between a Palladium- or Copper-catalyzed approach for the N-arylation of this compound depends on several factors, including the nature of the coupling partners, functional group tolerance, desired reaction conditions, and cost.
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This method is renowned for its broad substrate scope, high functional group tolerance, and generally high reaction rates.[1] It typically employs a palladium catalyst in conjunction with a sterically hindered phosphine ligand and a base.[1][2] Modern catalyst systems often allow for reactions to be conducted under milder conditions.[3]
-
Ullmann Condensation (Copper-catalyzed): Historically requiring harsh reaction conditions, modern Ullmann-type couplings are significantly milder and more versatile.[4] These reactions are often more cost-effective than their palladium-catalyzed counterparts.[5] Copper-catalyzed N-arylations can be performed with aryl halides or arylboronic acids (Chan-Lam coupling).[6]
The following diagram outlines a decision-making process for selecting the appropriate catalytic system for the N-arylation of this compound.
Caption: Decision tree for selecting a catalytic system.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the N-arylation of 7-azaindole derivatives, which serve as a reference for the N-arylation of this compound.
Table 1: Palladium-Catalyzed N-arylation of Halo-7-azaindoles with Amines (Buchwald-Hartwig Amination)
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | N-Methylpiperazine | P1 (1) | L1 (1) | LiHMDS | Toluene | 100 | 0.5 | 94 |
| 2 | 5-Bromo-7-azaindole | Morpholine | P1 (1) | L1 (1) | LiHMDS | Toluene | 100 | 1 | 92 |
| 3 | 3-Iodo-7-azaindole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 85-95 |
| 4 | 5-Fluoro-3-iodo-7-azaindole | Substituted Aniline | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ | Toluene | 100 | 12 | 75-90 |
Data compiled from representative literature procedures.[3][7]
Table 2: Copper-Catalyzed N-arylation of 7-Azaindole Derivatives (Ullmann & Chan-Lam Type)
| Entry | Arylating Agent | N-Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 7-Azaindole | CuI (5) | DMEDA (10) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 2 | Bromobenzene | 7-Azaindole | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 130 | 24 | 75 |
| 3 | Phenylboronic Acid | 7-Azaindole | Cu(OAc)₂ (10) | None | Pyridine | DCM | RT | 12 | 92 |
| 4 | 4-Methoxyphenyl-iodonium ylide | Aniline | CuSO₄·5H₂O (10) | None | None | Water | 60 | 6 | 86 |
Data compiled from representative literature procedures.[4][5][8]
Experimental Protocols
The following diagram illustrates a general experimental workflow for transition metal-catalyzed N-arylation reactions.
Caption: General experimental workflow for N-arylation.
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure for the N-arylation of this compound with an aryl amine.
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
XPhos (4 mol%) or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene or dioxane (0.1-0.2 M)
-
Schlenk tube or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the aryl amine (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and the phosphine ligand to the vessel under a positive pressure of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Protocol 2: Copper-Catalyzed N-arylation (Ullmann-type Condensation)
This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl iodide or aryl bromide (1.5 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) or L-proline (10-20 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed DMF or DMSO (0.1-0.2 M)
-
Sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vial, add this compound (1.0 equiv), the aryl halide (1.5 equiv), copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at the desired temperature (typically 110-140 °C).
-
Stir the reaction mixture vigorously for the required time (typically 24-48 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
These protocols provide a solid foundation for the N-arylation of this compound. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the highest yields for specific substrates.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 7-Azaindole C3 Position
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structure, which is a bioisostere of indole, features a nitrogen atom in the pyridine ring and an NH group in the pyrrole moiety. This unique arrangement allows it to act as both a hydrogen bond donor and acceptor, making it an effective "hinge-binding" element for various protein kinases.[2] Consequently, 7-azaindole derivatives are integral components of numerous approved drugs and clinical candidates, including the BRAF kinase inhibitor Vemurafenib.[2]
Functionalization of the 7-azaindole core is critical for modulating its physicochemical properties, such as solubility and lipophilicity, and for optimizing its binding affinity and selectivity to biological targets.[1] The C3 position of the pyrrole ring is a primary site for electrophilic substitution and is frequently targeted for modification to explore structure-activity relationships (SAR).[1][3] This document provides an overview of key synthetic strategies and detailed protocols for the functionalization of the 7-azaindole C3 position.
Overview of C3 Functionalization Strategies
The functionalization of the C3 position can be broadly achieved through two primary pathways: direct C-H functionalization of the parent heterocycle or by pre-functionalizing the C3 position (e.g., via halogenation) followed by cross-coupling reactions. Modern methods also employ photoredox catalysis for mild and selective transformations.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its structure serves as an excellent hinge-binding motif, mimicking the adenine core of ATP to interact with the active site of various kinases.[2] The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity. The 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a key building block, offering a reactive handle at the 3-position for the introduction of diverse chemical moieties through various cross-coupling reactions. This allows for the extensive exploration of the chemical space to optimize potency and selectivity against specific kinase targets.
This document provides detailed application notes and generalized experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a starting material. The methodologies focus on widely used palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in modern drug discovery.
Target Kinase Families and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit a range of protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Key targets include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[3][4] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent activity against FGFR1, 2, and 3.[3][4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are crucial mediators of angiogenesis, a process essential for tumor growth and metastasis.[5][6][7]
-
Epidermal Growth Factor Receptors (EGFRs): Both wild-type and mutant forms of EGFR are well-established targets in oncology, and pyrrolo[2,3-d]pyrimidine derivatives, close analogs of the pyrrolo[2,3-b]pyridine scaffold, have shown significant inhibitory activity.[5][6][7]
The inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to anti-tumor effects.
General Synthetic Workflow
The synthesis of kinase inhibitors from this compound typically involves a key cross-coupling reaction at the C3 position, followed by optional further modifications. The choice of coupling partner dictates the final structure and biological activity of the synthesized compound.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a carbon-carbon bond between this compound and an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DME, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and any additional ligand under the inert atmosphere.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol outlines the synthesis of 3-alkynyl-5-fluoro-1H-pyrrolo[2,3-b]pyridines.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol describes the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.5 eq.), and the base (1.5-2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the palladium catalyst and ligand under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine and related scaffolds. This data illustrates the potential for developing highly potent compounds from the this compound starting material.
Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against FGFRs
| Compound ID | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [3] |
| 25 | - | - | - | 51.6 | [8] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Reference |
| 6i | EGFR, HER2, VEGFR-2, CDK2 | - | [5] |
| 6v | EGFR, HER2, VEGFR-2, CDK2 | - | [5] |
| 5h | VEGFR-2 | 0.049 | [5] |
| 5j | VEGFR-2 | 0.098 | [5] |
Note: The data presented is for structurally related compounds and serves as a guide for the potential activity of derivatives synthesized from this compound.
Visualizations
FGFR Signaling Pathway and Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various cancers. Kinase inhibitors developed from the 1H-pyrrolo[2,3-b]pyridine scaffold can block this pathway by competing with ATP for the kinase domain of the receptor.
Caption: FGFR signaling pathway and inhibition.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-3-iodo-7-azaindole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of fluorine and iodine atoms offers orthogonal handles for selective functionalization. The electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity, while the iodo group at the C-3 position serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of molecular complexity, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for key palladium-catalyzed reactions—Suzuki-Myaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—utilizing this compound as the starting material.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions for palladium-catalyzed coupling reactions involving this compound and related 7-azaindole derivatives.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ (5-10) | - | K₂CO₃ (2-3) | Dioxane/H₂O | Reflux | Moderate to Good | Adapted from[1] |
| Heteroarylboronic Acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | Good | Adapted from[2] |
| Arylboronic Acid Pinacol Ester | XPhos Pd G2 (2-5) | XPhos (4-10) | K₃PO₄ (2-3) | Toluene or Dioxane | 80-110 | Good to Excellent | General Recommendation |
Table 2: Sonogashira Coupling Conditions
| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (5-10) | Et₃N (3) | THF | 30 | Good to Excellent | Adapted from[3][4] |
| Functionalized Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (2) | DMF | RT to 50 | Good | General Recommendation |
Table 3: Buchwald-Hartwig Amination Conditions (General Protocol)
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Primary/Secondary Amine | Pd₂(dba)₃ (2-5) | RuPhos or Xantphos (4-10) | NaOtBu or Cs₂CO₃ (2) | Dioxane or Toluene | 100-110 | Fair to Good | General Recommendation |
| Aniline Derivatives | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Toluene | 100 | Fair to Good | General Recommendation |
Table 4: Heck Coupling Conditions (General Protocol)
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Acrylate Esters | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2) | DMF or Acetonitrile | 80-100 | Fair to Good | General Recommendation |
| Styrene Derivatives | PdCl₂(PPh₃)₂ (3-5) | - | K₂CO₃ (2) | DMA | 120 | Fair to Good | General Recommendation |
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Note on N-H Protection: The N-H of the pyrrole ring in 7-azaindoles can be acidic and may interfere with some coupling reactions, particularly those using strong bases. Protection of the N-H with a suitable group, such as tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM), is often recommended to improve yields and prevent side reactions. A general procedure for SEM protection is provided below, as this group is known for its ease of installation and removal under mild conditions.
Protocol 0: SEM-Protection of this compound
Materials:
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEMCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.6 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add SEMCl (1.6 equiv) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with ice-water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography to afford the SEM-protected compound.[5]
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 3-aryl- or 3-heteroaryl-5-fluoro-1H-pyrrolo[2,3-b]pyridines.
Materials:
-
SEM-protected this compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)
Procedure:
-
In a dry round-bottom flask or microwave vial, combine SEM-protected this compound, the boronic acid reagent, and potassium carbonate.
-
Evacuate the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
If desired, deprotect the SEM group using a suitable method (e.g., TBAF in THF or acidic conditions).
Protocol 2: Sonogashira Coupling
Objective: To synthesize 3-alkynyl-5-fluoro-1H-pyrrolo[2,3-b]pyridines.
Materials:
-
This compound (1.0 equiv) (N-H protection may not be necessary but can be beneficial)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.10 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous THF and triethylamine. Stir to dissolve the solids.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at 30 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[3][4]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Buchwald-Hartwig Amination (General)
Objective: To synthesize 3-amino-5-fluoro-1H-pyrrolo[2,3-b]pyridines.
Materials:
-
SEM-protected this compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 equiv)
-
RuPhos or a similar bulky electron-rich phosphine ligand (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add SEM-protected this compound, the amine, NaOtBu, Pd₂(dba)₃, and the phosphine ligand to a dry reaction vessel.
-
Add anhydrous toluene or dioxane.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Deprotect the SEM group as required.
Protocol 4: Heck Reaction (General)
Objective: To synthesize 3-alkenyl-5-fluoro-1H-pyrrolo[2,3-b]pyridines.
Materials:
-
SEM-protected this compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.5-2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv) (if needed)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF or Acetonitrile
Procedure:
-
In a dry reaction vessel, combine SEM-protected this compound, Pd(OAc)₂, the phosphine ligand (if used), and the base.
-
Evacuate and backfill with an inert atmosphere.
-
Add the anhydrous solvent and the alkene.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the palladium black.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Deprotect the SEM group as required.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to consult the primary literature and perform small-scale test reactions to determine the optimal conditions for each specific transformation. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. US8778977B2 - Pyridinonyl PDK1 inhibitors - Google Patents [patents.google.com]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Protecting Group Strategies for 5-Fluoro-3-iodo-7-azaindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for 5-fluoro-3-iodo-7-azaindole, a key heterocyclic scaffold in medicinal chemistry. The selection of an appropriate protecting group for the N-H of the azaindole nucleus is critical for successful multi-step synthetic campaigns, ensuring stability during subsequent functionalization reactions and allowing for selective deprotection under mild conditions.
Introduction to Protecting Group Strategies
The pyrrolo[2,3-b]pyridine (7-azaindole) core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors.[1] The presence of the N-H proton imparts both nucleophilic and acidic character, which can interfere with desired chemical transformations. Therefore, protection of this position is often a prerequisite for reactions such as metal-catalyzed cross-couplings, lithiation, or electrophilic substitutions. The choice of protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its removal. For 5-fluoro-3-iodo-7-azaindole, the protecting group must be stable under conditions typically employed for Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 3-iodo position, and ideally, should be removable without affecting the fluoro and iodo substituents.
Commonly Employed Protecting Groups for 7-Azaindoles
Several protecting groups have been successfully utilized for the 7-azaindole scaffold. The most relevant for 5-fluoro-3-iodo-7-azaindole include silyl ethers, carbamates, and sulfonyl derivatives. Each offers a unique profile of stability and cleavage conditions.
Silyl Ether Protecting Groups: TIPS (Triisopropylsilyl)
The bulky triisopropylsilyl (TIPS) group is a robust protecting group that can direct ortho-metalation and is stable to a range of reaction conditions.[2] Its steric hindrance can prevent undesired reactions at the C2 position.[2]
Carbamate Protecting Groups: Boc (tert-Butoxycarbonyl)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and removal under acidic conditions.[3] It is generally stable to basic and nucleophilic conditions, making it suitable for many cross-coupling reactions.[4] The Boc group can be cleaved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3]
Sulfonyl Protecting Groups: Ts (Tosyl) and Bs (Benzenesulfonyl)
Sulfonyl groups, such as p-toluenesulfonyl (tosyl) and benzenesulfonyl, are electron-withdrawing groups that decrease the electron density of the azaindole ring system.[5] They are very stable to acidic and oxidative conditions but can be cleaved under reductive conditions or with strong bases.[5] The tosyl group has been shown to be effective in directing regioselective C-3 functionalization of 7-azaindoles.[5]
Alkoxymethyl Ether Protecting Groups: SEM (2-(Trimethylsilyl)ethoxymethyl)
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable to a wide range of conditions, including those for many cross-coupling reactions.[6] It can be cleaved under acidic conditions or with fluoride ion sources.[7] However, deprotection of SEM-protected 7-azaindoles can sometimes be challenging and lead to side products.[7]
Comparative Data of Protecting Group Strategies
The following table summarizes the reaction conditions and reported yields for the protection and deprotection of 7-azaindole derivatives with various protecting groups. Note that yields are highly substrate-dependent and may vary for 5-fluoro-3-iodo-7-azaindole.
| Protecting Group | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Reagent & Conditions | Typical Yield (%) | Reference |
| TIPS | TIPSCl, NaH, DMF, 0 °C to rt | ~90% | TBAF, THF, rt | ~85-95% | [2] |
| Boc | Boc₂O, DMAP, THF, rt | >95% | 20% TFA in DCM, rt or 4M HCl in dioxane | >90% | [1][3] |
| Ts | TsCl, NaH, DMF, 0 °C to rt | ~85-95% | NaOH or KOH in aq. alcohol, reflux | Variable | [8] |
| SEM | SEMCl, NaH, DMF, 0 °C to rt | ~94% | TFA, DCM then aq. base or TBAF, THF | Can be problematic | [7][9] |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of 5-fluoro-3-iodo-7-azaindole. Researchers should optimize these conditions for their specific needs.
Protocol 1: TIPS Protection of 5-Fluoro-3-iodo-7-azaindole
Objective: To protect the N-H of 5-fluoro-3-iodo-7-azaindole with a triisopropylsilyl (TIPS) group.
Materials:
-
5-Fluoro-3-iodo-7-azaindole
-
Triisopropylsilyl chloride (TIPSCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 5-fluoro-3-iodo-7-azaindole (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TIPSCl (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-TIPS-protected 5-fluoro-3-iodo-7-azaindole.
Protocol 2: Boc Protection of 5-Fluoro-3-iodo-7-azaindole
Objective: To protect the N-H of 5-fluoro-3-iodo-7-azaindole with a tert-butoxycarbonyl (Boc) group.
Materials:
-
5-Fluoro-3-iodo-7-azaindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-fluoro-3-iodo-7-azaindole (1.0 eq) in anhydrous THF or DCM.
-
Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-5-fluoro-3-iodo-7-azaindole.
Protocol 3: Deprotection of N-Boc-5-fluoro-3-iodo-7-azaindole
Objective: To remove the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-5-fluoro-3-iodo-7-azaindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected azaindole (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ at 0 °C.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected 5-fluoro-3-iodo-7-azaindole.
Visualizing Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of 5-fluoro-3-iodo-7-azaindole.
Caption: General workflow for the N-protection of 5-fluoro-3-iodo-7-azaindole.
Caption: General workflow for the N-deprotection of protected 5-fluoro-3-iodo-7-azaindole.
Conclusion
The selection of an appropriate protecting group is a critical step in the synthesis of complex molecules based on the 5-fluoro-3-iodo-7-azaindole scaffold. The choice between TIPS, Boc, sulfonyl, and SEM protecting groups will depend on the specific reaction sequence planned. The protocols provided herein offer a starting point for the successful implementation of these protecting group strategies in a laboratory setting. It is highly recommended to perform small-scale trials to optimize conditions for the specific substrate and subsequent reaction steps.
References
- 1. benchchem.com [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine as a versatile fragment in fragment-based drug discovery (FBDD). This document outlines its application in identifying novel kinase inhibitors, details experimental protocols for screening and optimization, and presents relevant quantitative data.
Introduction to this compound as a Fragment
This compound is an attractive starting fragment for FBDD campaigns targeting ATP-binding sites, particularly in kinases. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established "hinge-binding" motif that can form crucial hydrogen bonds with the backbone of the kinase hinge region. The fluorine atom at the 5-position can serve as a probe for specific interactions and can improve metabolic stability and binding affinity. The iodine atom at the 3-position provides a convenient vector for synthetic elaboration, allowing for the exploration of chemical space and the growth of the fragment into a more potent lead compound.
Application in Kinase Inhibitor Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the discovery of inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Focal Adhesion Kinase (FAK), and the PB2 subunit of influenza RNA polymerase.[1][2] An FBDD approach utilizing this scaffold can be a powerful strategy for identifying novel and selective kinase inhibitors.
A key advantage of starting with a fragment like this compound is the ability to build complexity and optimize potency in a stepwise, structure-guided manner. This approach often leads to compounds with improved physicochemical properties and higher ligand efficiency compared to hits from high-throughput screening (HTS).
Quantitative Data Summary
The following tables summarize quantitative data for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, illustrating the potency that can be achieved through fragment elaboration.
Table 1: Inhibitory Activity of an Optimized 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h) against Fibroblast Growth Factor Receptors (FGFRs) [3]
| Target Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Table 2: Binding Affinity and Antiviral Activity of a 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivative (Compound 12b) against Influenza A PB2 Subunit [2]
| Parameter | Value (µM) | Method |
| Binding Affinity (KD) | 0.11 | Surface Plasmon Resonance (SPR) |
| Binding Affinity (KD) | 0.19 | Isothermal Titration Calorimetry (ITC) |
| Antiviral Activity (EC50) | 1.025 | Antiviral Assay |
| Cellular Cytotoxicity (CC50) | >100 | Cytotoxicity Assay |
Experimental Protocols
Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol describes a general method for screening a fragment library, including this compound, against a target kinase.
Objective: To identify fragments that bind to the target protein.
Materials:
-
Purified, recombinant target kinase
-
This compound and other fragments from a library
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a suitable concentration (e.g., 100 µM).
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response in real-time. A significant increase in response units (RU) compared to the reference cell indicates binding.
-
After each injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound fragment.
-
-
Hit Validation:
-
For fragments that show binding, perform a dose-response analysis by injecting a range of concentrations to determine the binding affinity (KD).
-
Confirm hits using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.
-
Hit-to-Lead Optimization
This protocol outlines a general workflow for optimizing a fragment hit, such as this compound, into a potent lead compound.
Objective: To improve the binding affinity and selectivity of a fragment hit through iterative chemical synthesis and biological testing.
Methodology:
-
Structural Biology:
-
Obtain a high-resolution crystal structure of the target protein in complex with the fragment hit. This will reveal the binding mode and identify potential vectors for chemical elaboration.
-
-
Structure-Based Design and Synthesis:
-
Using the structural information, design and synthesize a small library of analogs. For this compound, this would typically involve Suzuki or Sonogashira coupling at the 3-iodo position to introduce new substituents that can interact with nearby pockets of the binding site.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Screen the synthesized analogs for binding affinity and/or inhibitory activity.
-
Analyze the SAR to understand the impact of different chemical modifications on potency and selectivity.
-
-
Iterative Optimization:
-
Repeat the design-synthesis-test cycle to incrementally improve the desired properties of the compound, such as potency, selectivity, and pharmacokinetic properties. This process is guided by the evolving SAR and, ideally, by obtaining crystal structures of improved compounds bound to the target.
-
Visualizations
Signaling Pathway
Caption: FAK signaling pathway and point of inhibition.
Experimental Workflow
Caption: Fragment-Based Drug Discovery (FBDD) workflow.
References
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis and Validation of Potent JAK1 Inhibitors from 5-Fluoro-7-Azaindole Precursors
Abstract
The Janus kinase (JAK) family, particularly JAK1, represents a critical node in cytokine signaling pathways implicated in a host of autoimmune and inflammatory diseases.[1][2] Consequently, the development of selective JAK1 inhibitors is a major focus of modern drug discovery.[3][] The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site.[5] This application note provides a detailed, field-proven guide for researchers and drug development professionals on the synthesis of a potent and selective JAK1 inhibitor. We begin with the strategic rationale for targeting JAK1, delve into the synthetic utility of the 5-fluoro-7-azaindole precursor, provide a detailed, step-by-step synthetic protocol, and conclude with a validated method for assessing biological activity.
The Scientific Rationale: Targeting the JAK1 Signaling Nexus
The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, thereby regulating gene expression.[] This pathway is integral to immune function, cell proliferation, and inflammation.[6][7] Its dysregulation is a hallmark of numerous immune-mediated inflammatory diseases (IMIDs).[8]
The canonical activation sequence is as follows:
-
Ligand Binding: A cytokine binds to its specific cell-surface receptor, inducing receptor dimerization.[9]
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.[7][9]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[9] Recruited STATs are subsequently phosphorylated by the JAKs.
-
Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.[9]
-
Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to modulate the transcription of target genes, many of which encode pro-inflammatory mediators.[1][9]
JAK1 is a central player in this cascade, as it pairs with other JAK family members (JAK2, JAK3, and TYK2) to mediate signaling for a broad range of critical cytokines, including those that utilize the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-15) and pro-inflammatory cytokines like IL-6 and interferons (IFNs).[10] By selectively inhibiting JAK1, it is possible to dampen the inflammatory response driven by these key cytokines while potentially mitigating off-target effects associated with the inhibition of other JAKs, such as the role of JAK2 in hematopoiesis.[8][10]
Figure 1. The canonical JAK-STAT signaling pathway.
The Molecular Blueprint: 5-Fluoro-7-Azaindole as a Privileged Scaffold
The choice of a core chemical scaffold is paramount in inhibitor design. 7-Azaindoles are considered "privileged structures" because they are bioisosteres of indoles and purines, enabling them to mimic the adenine component of ATP and effectively target the hinge region of kinase ATP-binding sites.[5] This framework offers several advantages:
-
Hydrogen Bonding: The pyridine nitrogen and pyrrole N-H group of the 7-azaindole core can act as crucial hydrogen bond acceptors and donors, respectively, anchoring the inhibitor to the kinase hinge.
-
Improved Properties: Compared to a standard indole, the pyridine nitrogen can enhance solubility and modulate the molecule's overall physicochemical profile.[11]
-
Synthetic Tractability: A wide array of synthetic methods have been developed for functionalizing the azaindole core, allowing for precise structural modifications.[12]
The incorporation of a fluorine atom at the C-5 position is a deliberate design choice. Fluorine is a small, highly electronegative atom that can profoundly influence a molecule's properties by:
-
Modulating pKa: Altering the basicity of the nearby pyridine nitrogen, which can fine-tune binding interactions.
-
Enhancing Metabolic Stability: Blocking potential sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Improving Binding Affinity: Forming favorable orthogonal multipolar interactions with the protein backbone.
The overall synthetic strategy outlined below builds a potent inhibitor by leveraging a key palladium-catalyzed cross-coupling reaction to append a functionalized side chain onto the core 5-fluoro-7-azaindole precursor.
Figure 2. Overall synthetic workflow for the JAK1 inhibitor.
Experimental Protocol: Multi-Step Synthesis of a JAK1 Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a representative JAK1 inhibitor, designated JAKI-F-Aza-1 .
CAUTION: All procedures should be performed by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) before use.
Step 1: Synthesis of 3-Iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine (Intermediate A)
Principle: This step involves the regioselective iodination of the 5-fluoro-7-azaindole precursor at the C-3 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich heterocycles.
| Materials & Reagents | Supplier | Purity | Quantity |
| 5-Fluoro-7-azaindole | Commercial | >98% | 5.00 g |
| N-Iodosuccinimide (NIS) | Commercial | >98% | 9.03 g |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | 100 mL |
| Saturated aq. Na₂S₂O₃ | In-house | - | As needed |
| Ethyl Acetate (EtOAc) | Commercial | ACS Grade | As needed |
| Brine | In-house | - | As needed |
| Anhydrous Na₂SO₄ | Commercial | ACS Grade | As needed |
Protocol:
-
To a 250 mL round-bottom flask, add 5-fluoro-7-azaindole (5.00 g, 36.7 mmol).
-
Add anhydrous DMF (100 mL) and stir the mixture at room temperature until all solids dissolve.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Iodosuccinimide (9.03 g, 40.4 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes). The product spot should appear at a lower Rf than the starting material.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 200 mL of water and 200 mL of EtOAc.
-
Extract the aqueous layer with EtOAc (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution (2 x 100 mL) to quench any remaining iodine, followed by water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in hexanes) to afford Intermediate A as a pale yellow solid.
Step 2: Synthesis of the Coupled Azaindole (Intermediate B)
Principle: A Suzuki-Miyaura cross-coupling reaction is used to form a key C-C bond. This palladium-catalyzed reaction is highly efficient for coupling aryl halides (Intermediate A) with boronic acids/esters, demonstrating excellent functional group tolerance.
| Materials & Reagents | Supplier | Purity | Quantity |
| Intermediate A | From Step 1 | >98% | 5.00 g |
| (4-(Piperidin-1-yl)phenyl)boronic acid | Commercial | >97% | 4.34 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | Commercial | - | 778 mg |
| Sodium Carbonate (Na₂CO₃) | Commercial | >99% | 4.08 g |
| 1,4-Dioxane | Commercial | Anhydrous | 80 mL |
| Water | In-house | Deionized | 20 mL |
Protocol:
-
To a 250 mL three-neck flask equipped with a reflux condenser and nitrogen inlet, add Intermediate A (5.00 g, 19.1 mmol), (4-(piperidin-1-yl)phenyl)boronic acid (4.34 g, 21.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (778 mg, 0.95 mmol).
-
Add Na₂CO₃ (4.08 g, 38.2 mmol) dissolved in water (20 mL).
-
Add anhydrous 1,4-dioxane (80 mL).
-
De-gas the reaction mixture by bubbling nitrogen through the solution for 20 minutes.
-
Heat the mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by LC-MS until Intermediate A is consumed.
-
Cool the reaction to room temperature and dilute with water (100 mL) and EtOAc (150 mL).
-
Separate the layers and extract the aqueous phase with EtOAc (2 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by column chromatography (gradient elution: 50% to 100% EtOAc in hexanes) to yield Intermediate B .
Step 3: Synthesis of Final Product (JAKI-F-Aza-1)
Principle: This final step involves an N-alkylation of the piperidine nitrogen. For this representative synthesis, we will use a simple alkylating agent. In a real-world scenario, this step would attach the specific moiety required for optimal binding and selectivity.
| Materials & Reagents | Supplier | Purity | Quantity |
| Intermediate B | From Step 2 | >98% | 3.00 g |
| 2-Bromoacetonitrile | Commercial | >98% | 1.44 g |
| Potassium Carbonate (K₂CO₃) | Commercial | >99% | 2.78 g |
| Acetonitrile (ACN) | Commercial | Anhydrous | 50 mL |
Protocol:
-
To a 100 mL round-bottom flask, add Intermediate B (3.00 g, 10.1 mmol) and anhydrous acetonitrile (50 mL).
-
Add K₂CO₃ (2.78 g, 20.1 mmol) and stir the suspension.
-
Add 2-bromoacetonitrile (1.44 g, 12.1 mmol) dropwise.
-
Stir the reaction at 50 °C for 6 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by preparative HPLC or recrystallization from an appropriate solvent system (e.g., Ethanol/Water) to obtain the final product JAKI-F-Aza-1 .
Summary of Synthesis and Characterization
| Compound | Structure | Expected Yield | ¹H NMR | HRMS (m/z) |
| Intermediate A | 3-Iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 75-85% | Conforms to structure | [M+H]⁺: 262.95 |
| Intermediate B | 3-(4-(Piperidin-1-yl)phenyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine | 60-70% | Conforms to structure | [M+H]⁺: 297.16 |
| JAKI-F-Aza-1 | 2-(4-(4-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)piperazin-1-yl)acetonitrile | 55-65% | Conforms to structure | [M+H]⁺: 336.17 |
Protocol: In Vitro Validation of JAK1 Inhibitory Activity
Principle: To validate the biological activity of the synthesized compound, a biochemical assay is performed to determine its potency (IC₅₀) against JAK1. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an inhibition of kinase activity.
Materials:
-
Synthesized inhibitor JAKI-F-Aza-1
-
Recombinant human JAK1, JAK2, JAK3 enzymes
-
Appropriate substrate peptide (e.g., a poly-GT peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of JAKI-F-Aza-1 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of assay buffer to all wells.
-
Add 25 nL of the compound serial dilution to the appropriate wells.
-
Add 2.5 µL of a 2X enzyme/substrate mixture (pre-incubated) to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Expected Results for a Selective JAK1 Inhibitor:
| Kinase Target | Hypothetical IC₅₀ (nM) | Selectivity vs. JAK1 |
| JAK1 | 5 | - |
| JAK2 | 550 | 110-fold |
| JAK3 | 800 | 160-fold |
Conclusion
This application note provides a comprehensive and validated framework for the synthesis and evaluation of selective JAK1 inhibitors based on a 5-fluoro-7-azaindole scaffold. By understanding the underlying biological rationale of the JAK-STAT pathway and employing robust synthetic and analytical methodologies, researchers can effectively generate and validate novel chemical entities for the treatment of inflammatory and autoimmune diseases. The protocols described herein are designed to be adaptable, providing a solid foundation for further structure-activity relationship (SAR) studies and lead optimization campaigns in drug discovery.
References
- 1. JAK1 Inhibitor - A rising star of small molecule targeted drugs in the field of autoimmunity [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Azaindole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guides
This section addresses specific issues that may arise during the Suzuki coupling reaction, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Question: I am observing very low or no yield of my desired coupled product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in the Suzuki coupling of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction's success.[1][2]
-
Improper Base Selection: The base plays a critical role in the transmetalation step.[5]
-
Suboptimal Solvent System: The solvent affects the solubility of reactants and the stability of the catalyst.[8][9]
-
Low Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently.
-
Degradation of Boronic Acid: Boronic acids can be prone to decomposition, especially at higher temperatures.
-
Solution: Use a slight excess of the boronic acid (1.2-1.5 equivalents).[3] Ensure the boronic acid is of high purity.
-
Issue 2: Presence of Significant Side Products
Question: My reaction mixture shows significant amounts of side products, such as the debrominated starting material and homocoupled boronic acid. How can I minimize these?
Answer: The formation of side products is a common issue in Suzuki couplings. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Mitigation Strategies:
-
Dehalogenation (Proto-deiodination): The iodo group on the starting material is replaced by a hydrogen atom.
-
Cause: This can be caused by impurities in the reagents or solvent, or by certain reaction conditions. Bromo and chloro derivatives are sometimes superior to iodo derivatives due to a reduced tendency for dehalogenation.[11][12]
-
Solution:
-
Ensure all reagents and solvents are pure and anhydrous where specified.
-
Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen.[13]
-
Optimize the catalyst and ligand system.
-
-
-
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.
-
Cause: This is often promoted by the presence of oxygen and can be a significant issue if the catalytic cycle is slow.
-
Solution:
-
Maintain a strictly inert atmosphere throughout the reaction.[6]
-
Carefully control the stoichiometry of the reactants.
-
A change in catalyst or ligand may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable set of starting conditions can be extrapolated from successful couplings of similar 7-azaindole derivatives.[3][6][14]
| Parameter | Recommended Starting Condition |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) with SPhos (4-10 mol%) or XPhos Pd G2 (2-5 mol%) |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol (1:1 v/v)[14] |
| Temperature | 80-100 °C |
| Reactant Ratio | This compound (1 eq.), Arylboronic acid (1.2-1.5 eq.) |
Q2: Does the N-H group of the pyrrole ring in this compound require protection?
A2: While many Suzuki couplings with nitrogen-containing heterocycles work without protection, the acidic N-H group can sometimes inhibit the palladium catalyst.[15][16] If you are experiencing low yields, N-protection of the pyrrole nitrogen with groups like tosyl (Ts), benzenesulfonyl (Bs), or (2-(trimethylsilyl)ethoxy)methyl (SEM) might be beneficial.[16] However, this adds extra steps to the synthesis for protection and deprotection.[15]
Q3: How does the fluorine substituent at the 5-position affect the Suzuki coupling?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 7-azaindole core.[3] It can make the C-I bond more susceptible to oxidative addition, which is a key step in the catalytic cycle. However, the overall electronic effects on the heterocycle are complex and can also impact catalyst coordination.[16]
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of the starting material and the formation of the product.[3] This allows for the determination of the optimal reaction time and can help in identifying the presence of side products.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
This protocol is a starting point and may require optimization for specific substrates.[2][3]
-
Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Data Summary
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Heterocycles
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos or XPhos | 2-5 | Effective for electron-rich heterocycles.[3][14] |
| Pd(OAc)₂ | Buchwald ligands | 1-3 | Often provides superior results in terms of yield and reaction speed.[2] |
| Pd(PPh₃)₄ | - | 3-5 | A reliable and cost-effective option, though may require longer reaction times.[2] |
| XPhos Pd G2 | - | 1-5 | Pre-catalyst offering improved activity and stability.[3][4] |
| Pd(dppf)Cl₂ | - | 1-3 | A robust catalyst for a broad range of substrates.[2][17] |
Table 2: Common Bases and Solvents for Suzuki Coupling
| Base | Solvent System | Temperature (°C) |
| K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 |
| Cs₂CO₃ | Toluene/Ethanol | 60-80 |
| K₂CO₃ | DMF/H₂O | 80-120 |
| Na₂CO₃ | Methanol/H₂O | 60-80[10] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][18]
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Chromatographic Purification of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives by chromatography.
Issue 1: Poor Separation or Co-elution of Impurities
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating the target compound from impurities. |
| Action: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexanes or cyclohexane and gradually increase the proportion of a more polar solvent such as ethyl acetate or acetone. For highly polar impurities, a small percentage of methanol might be necessary. | |
| Column Overload | Exceeding the loading capacity of the column can lead to broad peaks and poor separation. |
| Action: Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Incorrect Stationary Phase | Standard silica gel may not be suitable for all derivatives, especially if the compound is basic or interacts strongly with silanol groups. |
| Action: Consider using an alternative stationary phase such as neutral or basic alumina. Alternatively, deactivated silica gel (end-capped) can be used to minimize strong interactions. For challenging separations, reversed-phase chromatography (e.g., C18) may provide a different selectivity. |
Issue 2: Peak Tailing or Streaking
| Potential Cause | Troubleshooting Suggestion |
| Strong Interaction with Silica Gel | The basic nitrogen atoms in the pyrrolo[2,3-b]pyridine ring system can interact strongly with acidic silanol groups on the surface of silica gel, leading to tailing. |
| Action: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase to neutralize the active sites on the silica gel. | |
| Secondary Interactions | Besides the primary separation mechanism, other interactions can cause peak asymmetry. |
| Action: Ensure the use of high-purity solvents and a well-packed column. In some cases, using a different stationary phase, like a Phenyl-Hexyl or PFP column, can offer different selectivity through pi-pi interactions and resolve tailing issues.[1] | |
| Compound Degradation on Column | Some sensitive derivatives may degrade on the acidic surface of silica gel. |
| Action: Perform a stability test by spotting the compound on a TLC plate and letting it sit for an extended period before developing. If degradation is observed, switch to a more inert stationary phase like neutral alumina or consider a faster purification method. |
Issue 3: Low or No Recovery of the Compound
| Potential Cause | Troubleshooting Suggestion |
| Irreversible Adsorption | The compound may be too polar for the chosen solvent system and could be irreversibly binding to the stationary phase. |
| Action: Increase the polarity of the mobile phase significantly at the end of the run (e.g., flush with 10-20% methanol in dichloromethane) to elute any strongly retained compounds. | |
| Compound Insolubility | The compound may have precipitated at the top of the column upon loading. |
| Action: Ensure the crude material is fully dissolved in the loading solvent. Use a stronger, yet minimal, volume of solvent for loading to ensure the compound enters the column in a narrow band. | |
| Detection Issues | The compound may have eluted but was not detected. |
| Action: Ensure the detection method (e.g., UV wavelength) is appropriate for the compound. 7-Azaindole derivatives typically have strong UV absorbance. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound derivatives on silica gel?
A1: A common and effective starting point is a gradient of ethyl acetate in hexanes.[2] Based on TLC analysis, you can optimize the gradient. For many substituted pyrrolo[2,3-b]pyridines, a gradient from 10% to 50% ethyl acetate in hexanes provides good separation.[3] For more polar derivatives, a system of acetone in dichloromethane can also be effective.[4]
Q2: My compound appears to be unstable on silica gel. What are my alternatives?
A2: If your compound shows signs of degradation on silica, such as streaking on TLC or low recovery from a column, consider using a less acidic stationary phase. Neutral alumina is a good alternative. Another option is to use reversed-phase chromatography with a C18 stationary phase and a mobile phase such as acetonitrile and water.
Q3: How can I improve the peak shape for my basic this compound derivative during HPLC analysis?
A3: Peak tailing for basic compounds in HPLC is often due to interactions with residual silanol groups on the column packing. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can significantly improve peak symmetry. Alternatively, using a mobile phase with a pH that ensures the analyte is in a single ionic state can also help.
Q4: Is it possible to purify these compounds without chromatography?
A4: In some cases, yes. If the desired compound is a solid and the impurities have significantly different solubilities, recrystallization can be a highly effective purification method. This can sometimes yield material of higher purity than chromatography.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4. A common mobile phase for pyrrolo[2,3-b]pyridine derivatives is a mixture of ethyl acetate and hexanes.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase according to the gradient determined from the TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol and water, or acetonitrile and water. The addition of a modifier like 0.1% formic acid or trifluoroacetic acid can improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 260 nm).
-
Column Temperature: Maintaining a constant column temperature, for example, 40°C, can improve reproducibility.
Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: Troubleshooting Logic for Purification Issues.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodination of 5-Fluoro-7-Azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 5-fluoro-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 5-fluoro-7-azaindole?
The iodination of 5-fluoro-7-azaindole is expected to be highly regioselective for the C3 position of the pyrrole ring. This is due to the electron-donating nature of the nitrogen atom in the pyrrole ring, which makes the C3 position the most nucleophilic and thus the most susceptible to electrophilic attack. The fluorine atom at the C5 position has a minor influence on the regioselectivity of the pyrrole ring iodination.
Q2: What are the most common iodinating agents for this reaction?
Commonly used iodinating agents for 7-azaindole derivatives include N-Iodosuccinimide (NIS), iodine monochloride (ICl), and molecular iodine (I₂) in the presence of a base such as potassium hydroxide. NIS is often preferred due to its mild reaction conditions and ease of handling.
Q3: What are the potential side reactions in the iodination of 5-fluoro-7-azaindole?
The primary side reactions include:
-
Di-iodination: Formation of a di-iodinated product, most likely at the C2 and C3 positions. This is more prevalent when an excess of the iodinating agent is used.
-
Iodination at other positions: While the C3 position is strongly favored, minor iodination at other positions on the azaindole ring or even on N-aryl substituents (if present) can occur, depending on the specific reaction conditions and substrate.
-
Formation of starting material adducts: In some cases, complex adducts with the starting material or solvent can form, complicating purification.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis will show the consumption of the starting material (5-fluoro-7-azaindole) and the appearance of the product spot (3-iodo-5-fluoro-7-azaindole) and any side products.
Troubleshooting Guides
Issue 1: Low yield of the desired 3-iodo-5-fluoro-7-azaindole
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase the reaction time and continue to monitor by TLC/HPLC. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). - Ensure the iodinating agent was fresh and properly stored. |
| Sub-optimal stoichiometry | - Ensure an appropriate amount of the iodinating agent is used. Start with 1.1-1.2 equivalents. |
| Poor quality of reagents | - Use freshly opened or properly stored iodinating agents. - Ensure the solvent is anhydrous if the reaction is sensitive to moisture. |
| Product degradation | - If the product is unstable under the reaction conditions, consider using a milder iodinating agent or lowering the reaction temperature. |
Issue 2: Formation of significant amounts of di-iodinated side product
| Potential Cause | Troubleshooting Step |
| Excess iodinating agent | - Reduce the equivalents of the iodinating agent to 1.0-1.1. - Add the iodinating agent portion-wise to the reaction mixture to maintain a low concentration. |
| Prolonged reaction time | - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further iodination of the product. |
Issue 3: Difficulty in purifying the product
| Potential Cause | Troubleshooting Step |
| Co-elution of product and side products | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography. |
| Presence of insoluble byproducts | - Filter the reaction mixture before work-up and purification. |
| Product instability on silica gel | - Consider using a different purification method, such as recrystallization or preparative HPLC. |
Quantitative Data Summary
The following table provides a hypothetical summary of how the stoichiometry of the iodinating agent can affect the product distribution in the iodination of 5-fluoro-7-azaindole. The data is illustrative and based on general principles of electrophilic aromatic substitution.
| Equivalents of NIS | Conversion of Starting Material (%) | Yield of 3-iodo-5-fluoro-7-azaindole (%) | Yield of Di-iodinated Product (%) |
| 1.0 | 85 | 80 | < 5 |
| 1.2 | > 95 | 90 | 5-10 |
| 1.5 | > 99 | 85 | 15-20 |
| 2.0 | > 99 | 70 | > 25 |
Experimental Protocols
Protocol for the Iodination of 5-Fluoro-7-Azaindole using NIS
Materials:
-
5-fluoro-7-azaindole
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-7-azaindole (1.0 eq) in anhydrous DMF (10 mL/mmol of starting material) at room temperature, add N-iodosuccinimide (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-iodo-5-fluoro-7-azaindole.
Visualizations
Caption: Experimental workflow for the iodination of 5-fluoro-7-azaindole.
Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Fluoro-3-iodo-7-azaindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-3-iodo-7-azaindole in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed on 5-Fluoro-3-iodo-7-azaindole?
A1: The most common cross-coupling reactions involving 5-Fluoro-3-iodo-7-azaindole are Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira couplings. These reactions are essential for introducing diverse aryl, heteroaryl, amino, and alkynyl groups at the 3-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[1][2][3]
Q2: What are the key challenges when performing cross-coupling reactions with 5-Fluoro-3-iodo-7-azaindole?
A2: Researchers may encounter several challenges, including:
-
Low yields: This can be due to catalyst deactivation, poor substrate solubility, or non-optimal reaction conditions.[4]
-
Side reactions: Homocoupling of the boronic acid (in Suzuki reactions) or the starting material can reduce the yield of the desired product.[5]
-
Catalyst inhibition: The nitrogen atom in the azaindole ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[4][6] N-protection of the azaindole may be necessary in some cases to achieve higher yields.[7]
-
Difficulty with specific coupling partners: Electron-poor or sterically hindered coupling partners can be challenging to couple efficiently.
Q3: How does the fluorine substituent at the 5-position affect the reactivity of the 3-iodo-7-azaindole?
A3: The electron-withdrawing nature of the fluorine atom at the 5-position can influence the electronic properties of the azaindole ring system. This can make the C-I bond at the 3-position more susceptible to oxidative addition to the palladium catalyst, potentially leading to faster reaction rates in some cross-coupling reactions. However, it can also affect the overall electron density of the molecule, which might require adjustments to the choice of ligands and bases.
Q4: Is it necessary to protect the N-H of the azaindole ring during cross-coupling reactions?
A4: While not always mandatory, N-protection of the 7-azaindole ring can be beneficial, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][7] Protection can prevent the formation of inhibitory palladium-azole complexes and improve the solubility of the substrate.[6] Common protecting groups include benzenesulfonyl (SO2Ph) or Boc groups.[1][2] However, successful couplings with unprotected azaindoles have also been reported, often requiring careful optimization of the reaction conditions.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a pre-catalyst for more consistent results. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.[5][8] |
| Inappropriate Ligand | - The choice of ligand is critical for successful cross-coupling. Screen a variety of phosphine ligands (e.g., SPhos, XPhos, dppf) to find the optimal one for your specific transformation.[9][10] Bulky, electron-rich ligands are often effective for challenging couplings.[4] | |
| Incorrect Base or Solvent | - The base and solvent system is highly dependent on the specific reaction. For Suzuki couplings, inorganic bases like K2CO3 or Cs2CO3 in solvents like dioxane/water or toluene/ethanol are common.[11][12] For Buchwald-Hartwig aminations, strong bases like NaOtBu in anhydrous solvents like toluene or dioxane are often used.[4] Screen different base and solvent combinations. | |
| Poor Substrate Solubility | - Ensure all reactants, especially the base, are soluble in the reaction solvent.[4] If solubility is an issue, try a different solvent system or a higher reaction temperature. | |
| Formation of Side Products (e.g., Homocoupling, Protodehalogenation) | Slow Transmetalation (Suzuki) | - Use a more reactive boronic acid derivative (e.g., a boronate ester). - Optimize the base and solvent to facilitate transmetalation. The presence of some water can be beneficial in Suzuki reactions.[13] |
| Catalyst Decomposition | - Use a more stable catalyst or a higher ligand-to-metal ratio. - Lower the reaction temperature if possible. | |
| Reaction Stalls Before Completion | Catalyst Poisoning | - The azaindole nitrogen can coordinate to the palladium center.[4] Consider protecting the N-H group. - Ensure all reagents and solvents are pure and free of coordinating impurities. |
| Insufficient Catalyst Loading | - While optimizing for lower catalyst loading is ideal, initially using a slightly higher loading (e.g., 2-5 mol%) can help drive the reaction to completion. The loading can then be optimized.[4] | |
| Irreproducible Results | Variability in Reagent Quality | - Use reagents from a reliable source and ensure they are of high purity. Boronic acids, in particular, can degrade over time.[8] - Ensure solvents are anhydrous and properly degassed. |
| Inconsistent Reaction Setup | - Maintain a consistent procedure for setting up the reaction, including degassing, reagent addition order, and stirring speed. |
Quantitative Data
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of 3-Iodo-7-Azaindole Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd2(dba)3 (5) | SPhos (5) | Cs2CO3 (2) | Toluene/Ethanol (1:1) | 60 | 85 | [11] |
| 2 | 4-Methylphenylboronic acid | Pd2(dba)3 (5) | SPhos (5) | Cs2CO3 (2) | Toluene/Ethanol (1:1) | 60 | 89 | [11] |
| 3 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (5) | SPhos (5) | Cs2CO3 (2) | Toluene/Ethanol (1:1) | 60 | 93 | [11] |
| 4 | 4-Fluorophenylboronic acid | Pd2(dba)3 (5) | SPhos (5) | Cs2CO3 (2) | Toluene/Ethanol (1:1) | 60 | 79 | [11] |
Table 2: Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Various secondary amines | Pd2(dba)3 (5) | XPhos (7) | t-BuONa (2.2) | Toluene | 110-120 | Moderate to Excellent | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Fluoro-3-iodo-7-azaindole
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 5-Fluoro-3-iodo-7-azaindole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs2CO3, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 1:1 mixture of toluene and ethanol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and the ligand (e.g., SPhos, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Fluoro-3-iodo-7-azaindole
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add 5-Fluoro-3-iodo-7-azaindole (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[4]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of 7-Azaindole
Welcome to the technical support center for the regioselective functionalization of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis and modification of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What makes the regioselective functionalization of 7-azaindole challenging?
A1: The primary challenges in the regioselective functionalization of 7-azaindole stem from the electronic properties of the bicyclic system. The presence of the pyridine ring deactivates the six-membered ring towards electrophilic substitution, while the pyrrole ring is generally more reactive. However, the nitrogen atom in the pyridine ring can act as a directing group or a site for competing N-functionalization. This interplay of electronic effects and the presence of multiple potential reaction sites (N1, N7, C2, C3, C4, C5, C6) can lead to mixtures of isomers and low yields if the reaction conditions are not carefully controlled.[1][2][3]
Q2: Which positions on the 7-azaindole ring are most reactive?
A2: The reactivity of the different positions on the 7-azaindole ring depends on the type of reaction.
-
Electrophilic Aromatic Substitution: The C3 position of the pyrrole ring is generally the most nucleophilic and therefore most reactive towards electrophiles.[4]
-
Metalation/Deprotonation: The C2 position is the most acidic proton and is preferentially deprotonated by strong bases like LDA, leading to C2-functionalization. The C6 position can also be metalated, often requiring a directing group.[1][5][6]
-
Halogenation: Direct halogenation often occurs at the C3 position. However, regioselectivity can be an issue, and mixtures of mono- and di-halogenated products can be formed.[4][7]
Q3: How can I control the regioselectivity between N-functionalization and C-functionalization?
A3: Controlling N- vs. C-functionalization is a critical aspect of 7-azaindole chemistry.
-
Protecting Groups: The use of protecting groups on the N1 nitrogen is a common strategy to prevent N-functionalization and direct reactions to the carbon scaffold. Common protecting groups include sulfonyl, carbamoyl, and silyl ethers.[8][9]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the outcome. For example, in metal-catalyzed cross-coupling reactions, the choice of ligand and catalyst can favor C-N or C-C bond formation.[10]
Q4: What are the common methods for C-H functionalization of 7-azaindole?
A4: C-H functionalization is a powerful tool for modifying the 7-azaindole core. Common methods include:
-
Directed Metalation: Using a directing group, specific C-H bonds can be activated for metalation and subsequent reaction with an electrophile.[1][5][6]
-
Palladium-Catalyzed C-H Arylation/Alkenylation: These methods allow for the direct introduction of aryl or alkenyl groups at various positions, often with the aid of a directing group or by exploiting the inherent reactivity of certain C-H bonds under specific catalytic conditions.[11][12]
-
Radical Functionalization: Minisci-type reactions can be used to introduce alkyl or acyl groups, typically at electron-deficient positions of the pyridine ring.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Halogenation (e.g., Bromination)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Mixture of 3-bromo and other isomers (e.g., 5-bromo, 3,5-dibromo). | Reaction conditions are too harsh, leading to loss of selectivity. The inherent reactivity of multiple sites. | 1. Lower the temperature: Perform the reaction at 0 °C or below. 2. Use a milder brominating agent: Switch from Br₂ to NBS (N-Bromosuccinimide) or CuBr₂.[7] 3. Change the solvent: Acetonitrile or THF may offer better selectivity than more polar solvents. 4. Consider a protecting group: Protection of the N1-H can sometimes improve selectivity. |
| Formation of di-halogenated products. | Excess halogenating agent or prolonged reaction time. | 1. Use stoichiometric amounts of the halogenating agent: Carefully control the equivalents of NBS or Br₂. 2. Monitor the reaction closely: Use TLC or LC-MS to stop the reaction once the mono-halogenated product is maximized. |
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material. | Catalyst poisoning by the pyridine nitrogen. Inactive catalyst or inappropriate ligand. | 1. Use a suitable ligand: Biarylphosphine ligands like Xantphos can be effective.[10] 2. Protect the N7-nitrogen: In some cases, formation of the N-oxide can prevent catalyst poisoning.[11] 3. Screen different palladium sources: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium complexes may perform differently. 4. Ensure anhydrous and anaerobic conditions: Oxygen and water can deactivate the catalyst. |
| Formation of side products (e.g., homocoupling). | Incorrect reaction temperature or base. | 1. Optimize the reaction temperature: A temperature screen can identify the optimal conditions for coupling versus side reactions. 2. Screen different bases: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome.[10] |
| Decomposition of the 7-azaindole substrate. | Harsh reaction conditions. | 1. Lower the reaction temperature. 2. Use a milder base. |
Issue 3: Lack of Selectivity in Directed Metalation
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Mixture of C2 and C6 functionalized products. | Incomplete "directed metalation group dance" or competing deprotonation sites. | 1. Optimize the base and solvent: The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, LDA) and solvent (e.g., THF, Et₂O) is crucial.[1] 2. Control the temperature: Metalation is typically performed at low temperatures (-78 °C). 3. Ensure complete migration of the directing group: For strategies involving a "directed metalation group dance," ensure the conditions for the group migration are optimized.[1][6] |
| Low yield of the desired product. | Poor solubility of the organometallic intermediate. Reaction with the electrophile is slow. | 1. Add a co-solvent: TMEDA can help to break up aggregates of organolithium reagents and improve reactivity. 2. Use a more reactive electrophile. |
Experimental Protocols
Protocol 1: Regioselective C3-Sulfenylation of N-sulfonyl Protected 7-Azaindoles
This protocol describes the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles using sulfonyl chlorides, where TBAI acts as both a promoter and a desulfonylation reagent.[8]
Materials:
-
N-sulfonyl protected 7-azaindole
-
Sulfonyl chloride
-
Tetrabutylammonium iodide (TBAI)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a solution of N-sulfonyl protected 7-azaindole (1.0 equiv) in the chosen solvent, add sulfonyl chloride (1.2 equiv) and TBAI (2.0 equiv).
-
Heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-thio-7-azaindole.
Protocol 2: Directed ortho-Metalation (DoM) for C2-Functionalization
This protocol outlines a general procedure for the C2-functionalization of 7-azaindole via directed ortho-metalation using a carbamoyl directing group at the N1 position.[1]
Materials:
-
N1-carbamoyl-7-azaindole
-
Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (E+)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Dissolve the N1-carbamoyl-7-azaindole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1-2.2 equiv) in THF to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Add the desired electrophile (E+) (1.0–3.7 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C2-substituted 7-azaindole.
Visualizations
Caption: Decision workflow for achieving regioselective functionalization of 7-azaindole.
Caption: Experimental workflow for C2-functionalization via Directed ortho-Metalation.
References
- 1. scispace.com [scispace.com]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 5. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dehalogenation of 3-Iodo-7-Azaindole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehalogenation of 3-iodo-7-azaindole derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the dehalogenation of 3-iodo-7-azaindole derivatives?
A1: The most prevalent methods for the dehalogenation of 3-iodo-7-azaindole derivatives involve catalytic reduction techniques. These include:
-
Palladium-Catalyzed Hydrogenation: This classic method utilizes a palladium catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. It is often effective but may sometimes lead to the reduction of other functional groups.
-
Transfer Hydrogenation: This method employs a hydrogen donor in conjunction with a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and cyclohexene. This approach can be milder and avoid the need for a pressurized hydrogen gas setup.
-
Metal-Hydride Reduction: While less common for simple dehalogenation of aryl iodides due to potential side reactions, reagents like sodium borohydride in the presence of a palladium catalyst can sometimes be employed.
Q2: Why is my dehalogenation reaction incomplete?
A2: Incomplete conversion of the 3-iodo-7-azaindole starting material is a frequent issue. Several factors can contribute to this:
-
Catalyst Inactivity: The palladium catalyst may be of poor quality, poisoned, or used in an insufficient amount.
-
Insufficient Hydrogen Source: In catalytic hydrogenation, this could be due to a leak in the hydrogen balloon or vessel. In transfer hydrogenation, the hydrogen donor may have decomposed or been added in a substoichiometric amount.
-
Poor Solubility: The 3-iodo-7-azaindole derivative may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.
-
Steric Hindrance: Bulky substituents near the iodine atom can hinder the approach of the substrate to the catalyst surface.
Q3: What are the likely side products in this reaction?
A3: Besides the desired dehalogenated product and unreacted starting material, several side products can form:
-
Ring Reduction Products: The pyridine or pyrrole ring of the 7-azaindole core can be partially or fully hydrogenated, especially under harsh conditions (high pressure, high temperature, or prolonged reaction times).
-
N-Debenzylation Products: If a benzyl protecting group is present on the azaindole nitrogen, it can be cleaved under hydrogenolysis conditions.
-
Dimerization Products: In some cases, trace amounts of homo-coupled bi-azaindole species may be observed, although this is more common in reactions aimed at C-C bond formation where dehalogenation is a competing pathway.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst | - Use fresh, high-quality palladium catalyst.- Increase catalyst loading (e.g., from 5 mol% to 10 mol%).- Ensure the catalyst is not poisoned by sulfur-containing compounds or other inhibitors. |
| Insufficient Hydrogen Source | - For catalytic hydrogenation, ensure a positive pressure of hydrogen is maintained.- For transfer hydrogenation, use a fresh hydrogen donor and consider increasing the equivalents (e.g., from 3 to 5 equivalents of ammonium formate). | |
| Poor Substrate Solubility | - Choose a solvent in which the starting material is more soluble at the reaction temperature (e.g., switch from methanol to ethanol/THF mixture).- Gently warm the reaction mixture to aid dissolution. | |
| Formation of Ring-Reduced Byproducts | Reaction Conditions Too Harsh | - Reduce the hydrogen pressure.- Lower the reaction temperature.- Decrease the reaction time and monitor the reaction progress closely by TLC or LC-MS. |
| Catalyst Choice | - Consider using a less active catalyst or a catalyst with a specific selectivity profile if available. | |
| Unwanted N-Deprotection (e.g., N-benzyl) | Hydrogenolysis Conditions | - Switch to a milder dehalogenation method that does not favor hydrogenolysis, such as transfer hydrogenation with formic acid at lower temperatures.- Consider a different nitrogen protecting group that is more stable to reductive conditions if the dehalogenation is a necessary step in the synthetic route. |
| Difficult Product Isolation/Purification | Polar Byproducts | - If the product is significantly less polar than the starting material, flash chromatography is usually effective.- For polar byproducts, consider an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic residues before chromatography. |
Experimental Protocols
Protocol 1: Palladium on Carbon Catalyzed Hydrogenation
This protocol describes a general procedure for the dehalogenation of a 3-iodo-7-azaindole derivative using palladium on carbon and hydrogen gas.
Materials:
-
3-Iodo-7-azaindole derivative (1.0 eq)
-
10% Palladium on carbon (10 mol%)
-
Methanol (or another suitable solvent)
-
Hydrogen gas (balloon)
Procedure:
-
To a round-bottom flask containing the 3-iodo-7-azaindole derivative, add methanol to dissolve the substrate.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask with a septum and purge with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Transfer Hydrogenation with Ammonium Formate
This protocol provides an alternative dehalogenation method using a hydrogen donor, which can be advantageous for substrates sensitive to standard hydrogenation conditions.
Materials:
-
3-Iodo-7-azaindole derivative (1.0 eq)
-
10% Palladium on carbon (10 mol%)
-
Ammonium formate (3.0 - 5.0 eq)
-
Methanol or Ethanol
Procedure:
-
Dissolve the 3-iodo-7-azaindole derivative in methanol or ethanol in a round-bottom flask.
-
Add ammonium formate to the solution.
-
Carefully add 10% Pd/C to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux (typically 60-80 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by flash column chromatography.
Data Summary
The following tables summarize typical reaction conditions and outcomes for the dehalogenation of 3-iodo-7-azaindole derivatives based on literature precedents for similar systems. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Palladium-Catalyzed Dehalogenation Conditions
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Typical Yield (%) |
| 10% Pd/C | H₂ (balloon) | Methanol, Ethanol | 25 - 40 | 5 - 10 | >90 |
| 10% Pd/C | Ammonium Formate | Methanol, Ethanol | 60 - 80 | 10 | 85 - 95 |
| Pd(OAc)₂/Ligand | Formic Acid/Triethylamine | THF, Dioxane | 50 - 80 | 2 - 5 | 80 - 90 |
Table 2: Influence of Substituents on Dehalogenation
| Substituent at N-1 | Substituent at C-4/C-5/C-6 | Expected Outcome | Potential Issues |
| H (unprotected) | Electron-donating group | Generally facile dehalogenation. | Potential for catalyst inhibition by the pyridine nitrogen. |
| Benzyl (Bn) | Electron-withdrawing group | Dehalogenation is usually successful. | Risk of N-debenzylation under standard hydrogenation conditions. |
| Boc, Tosyl | Halogen (Cl, Br) | Dehalogenation of iodine is selective over other halogens. | Over-reduction or dehalogenation of other halogens under harsh conditions. |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for the catalytic hydrogenation of 3-iodo-7-azaindole.
Troubleshooting Logic for Incomplete Dehalogenation
Caption: Decision tree for troubleshooting incomplete dehalogenation reactions.
References
Technical Support Center: Managing Poor Solubility of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor water solubility?
A1: The chemical structure of this compound, a heterocyclic compound, suggests it has non-polar characteristics, which generally leads to poor solubility in aqueous solutions. While the pyrrolopyridine core contains nitrogen atoms that can participate in hydrogen bonding, the presence of the fluoro and iodo substituents, along with the overall aromatic system, contributes to its lipophilicity, making it more soluble in organic solvents than in water. A related compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, is noted to have good solubility in organic solvents like dichloromethane and chloroform but poor solubility in water.
Q2: What are the immediate first steps to dissolve this compound for an in vitro assay?
A2: The most direct approach is to first use a strong, water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common first choice due to its powerful solubilizing properties for a wide range of organic molecules.[1] From this high-concentration stock, you can perform serial dilutions into your aqueous assay buffer to reach the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to not affect the biological assay.[1]
Q3: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A3: This common phenomenon is often referred to as "DMSO shock" or precipitation upon dilution. It occurs because when the DMSO stock is introduced into the aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around your compound becomes predominantly aqueous. If the compound's solubility in water is low, it will precipitate.
To mitigate this, you can try the following strategies:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate. This might require making a more concentrated initial stock solution in DMSO, if possible.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock into a small volume of your assay buffer first, and then add this intermediate dilution to the final volume.
-
Vortexing During Addition: Add the compound stock solution to the assay buffer while the buffer is being vortexed. This can help with rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Use of Co-solvents: Consider using a mixture of solvents. For instance, a combination of DMSO, ethanol, and polyethylene glycol (PEG 400) might maintain solubility better upon aqueous dilution.[2]
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: Yes, other organic solvents can be used. Ethanol, N,N-dimethylformamide (DMF), and acetonitrile are other options.[3] The choice of solvent will depend on the specific requirements of your experiment, including its compatibility with the biological system you are studying. Additionally, for some applications, the use of cyclodextrins can be explored. These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[4]
Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |
| Water | 25 | |||
| PBS (pH 7.4) | 25 | |||
| DMSO | 25 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Chloroform | 25 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5]
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. The key is to have undissolved solid material at the end of the experiment to ensure saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
After the equilibration period, let the vials stand to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method like HPLC.
Protocol 2: Preparation of a Stock Solution and Serial Dilutions
Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Aqueous assay buffer
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication may be used to aid dissolution, but care should be taken to avoid compound degradation.
-
For use in an assay, perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is kept to a minimum (e.g., below 0.5%).
Troubleshooting and Visualization
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.
Caption: A troubleshooting workflow for managing the poor solubility of experimental compounds.
Representative Signaling Pathway: Kinase Inhibition
Pyrrolopyridine derivatives are frequently investigated as kinase inhibitors.[6] They can act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases. The diagram below illustrates a generalized signaling pathway that could be modulated by a pyrrolopyridine-based kinase inhibitor. One such relevant pathway is the JAK-STAT signaling cascade, which is crucial in cytokine signaling.[7]
Caption: A generalized diagram of the JAK-STAT signaling pathway, a potential target for pyrrolopyridine-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate alkyne homocoupling (Glaser coupling) during Sonogashira reactions involving the 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine substrate.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the Sonogashira reaction, and why is it a significant issue?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where the terminal alkyne reacts with itself to form a symmetrical diyne byproduct.[1][2] This is problematic because it consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity between the byproduct and the target molecule.
Q2: What are the primary causes of homocoupling, particularly with a substrate like this compound?
A2: The two primary causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[2] The copper catalyst, while increasing the reaction rate, can also promote the oxidative dimerization of the alkyne.[1][3] Oxygen acts as the oxidant in this unwanted pathway.[2] The electron-deficient nature of the 7-azaindole ring system in your substrate can also influence catalyst activity and side reactions.[4]
Q3: What is the most critical step to prevent homocoupling in a Sonogashira reaction?
A3: The most crucial step is to maintain a strictly inert atmosphere throughout the experiment.[5] Since oxygen promotes the oxidative homocoupling pathway, rigorously deoxygenating all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or high-purity nitrogen) is essential, especially when using a copper co-catalyst.[2][5]
Q4: Should I use a copper co-catalyst? What are the advantages and disadvantages?
A4: While traditional Sonogashira protocols use a copper(I) salt (e.g., CuI) to facilitate the reaction under mild conditions, this is the main catalyst for the unwanted homocoupling side reaction.[1][6]
-
Advantages of Copper: Increased reaction rate, allowing for milder conditions (e.g., room temperature).[1]
-
Disadvantages of Copper: Directly promotes Glaser homocoupling, can be toxic, and may complicate purification.[6][7]
For sensitive substrates prone to side reactions, employing a copper-free protocol is the most effective strategy to completely circumvent Glaser coupling.[2][5]
Q5: How do I choose the right Palladium catalyst and ligand to minimize homocoupling?
A5: The choice of catalyst and ligand is critical, especially in copper-free systems.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.[1][8]
-
Ligands: For copper-free reactions, bulky and electron-rich phosphine ligands are often preferred as they can promote the desired cross-coupling pathway. Examples include X-Phos and cataCXium A.[5] N-Heterocyclic Carbene (NHC) palladium complexes have also been used effectively to catalyze copper-free Sonogashira reactions.[8]
Q6: Which base and solvent combination is recommended for a 7-azaindole substrate?
A6: The base and solvent system must be carefully selected.
-
Bases: While organic amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are common, inorganic bases are often used in modern copper-free protocols.[9] Cesium carbonate (Cs₂CO₃) has proven to be highly effective, particularly in combination with electron-rich ligands.[9]
-
Solvents: Anhydrous, degassed solvents such as 1,4-dioxane, DMF, or toluene are typically used.[9][10] The choice can significantly impact reaction outcomes, and screening may be necessary. For a substrate like yours, a combination of Cs₂CO₃ in dioxane or DMF could be a good starting point.[9]
Q7: My reaction still shows significant homocoupling. What advanced troubleshooting steps can I take?
A7: If homocoupling persists, consider the following advanced strategies:
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]
-
Temperature Optimization: While many Sonogashira reactions run at room temperature, adjusting the temperature can influence the relative rates of cross-coupling versus homocoupling.[5] Monitor the reaction at a lower temperature first.
-
N-H Protection: The N-H proton of the pyrrolo[2,3-b]pyridine core is acidic and can potentially interfere with the base or catalyst. Protecting the nitrogen (e.g., with a BOC or SEM group) can sometimes prevent side reactions and improve yields. For a related 3-iodo-1H-indazole, N-1 protection was reported to be essential for the coupling to occur.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage (>10%) of homocoupling byproduct | 1. Oxygen contamination in a Cu-catalyzed reaction.[2]2. Copper co-catalyst promoting Glaser coupling.[1] | 1. Switch to a copper-free protocol. [5]2. If using copper, ensure all solvents are rigorously degassed (e.g., three freeze-pump-thaw cycles) and maintain a strict inert (Argon) atmosphere.[2][9]3. Add the alkyne slowly via syringe pump.[2] |
| Low or no yield of desired product | 1. Inactive catalyst.2. Inappropriate base or solvent.[9]3. N-H proton of the azaindole is interfering with the reaction.[11]4. Insufficient temperature for a less reactive halide. | 1. Use a fresh, high-quality palladium catalyst and ligand.2. Screen different base/solvent combinations (e.g., Cs₂CO₃/dioxane, K₂CO₃/DMF).[9]3. Consider protecting the N-H group of the pyrrolopyridine ring.4. Gradually increase the reaction temperature and monitor by TLC or LC-MS.[5] |
| Complex reaction mixture with multiple spots on TLC | 1. Catalyst degradation.2. Substrate decomposition under basic conditions or high temperature. | 1. Use a more stable palladium precatalyst or ligand.2. Lower the reaction temperature.[5]3. Screen milder bases (e.g., K₃PO₄). |
Data Presentation: Influence of Reaction Conditions on Homocoupling
The following tables summarize representative data on how different parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Catalyst System | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ / CuI | 25 | 85 | 10 |
| Pd(OAc)₂ (Copper-free ) | 60 | 92 | <2 |
| PdCl₂(PPh₃)₂ / CuI | RT | 90 | 5 |
| PdCl₂(PPh₃)₂ (Copper-free ) | 80 | 88 | <1 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[9]
Table 2: Effect of Base and Solvent on Product Distribution (Copper-Free System)
| Base | Solvent | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
|---|---|---|---|---|
| Triethylamine | Triethylamine | 60 | 88 | 8 |
| Diisopropylamine | Toluene | 80 | 91 | 5 |
| K₂CO₃ | DMF | 100 | 85 | 7 |
| Cs₂CO₃ | Dioxane | 100 | 90 | 4 |
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[9]
Experimental Protocols
Protocol 1: Recommended Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the primary cause of homocoupling by avoiding the use of a copper co-catalyst.[5][9]
-
Glassware Preparation: Add the this compound (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of argon, add the degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
-
Reaction Execution: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the stirred mixture. Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Rigorous Deoxygenation for Copper-Catalyzed Reactions
If a copper-catalyzed system must be used, this protocol details the critical steps to minimize oxygen exposure.[2]
-
Glassware and Reagent Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an argon atmosphere. All solid reagents should be dried in a vacuum oven.
-
Solvent Degassing: The solvent must be thoroughly degassed. The preferred method is three "freeze-pump-thaw" cycles. Alternatively, sparge the solvent with a vigorous stream of argon for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), copper(I) iodide (CuI, 0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), and a stir bar.
-
Reagent Addition: Add the degassed solvent and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Reaction Execution: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise. Maintain a positive pressure of inert gas throughout the reaction. Stir at the required temperature and monitor for completion.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Competing pathways: the desired Sonogashira cycle versus the undesired Glaser homocoupling.
Caption: A logical workflow for troubleshooting and minimizing Sonogashira homocoupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. books.lucp.net [books.lucp.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the scale-up synthesis of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine on a larger scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the electrophilic iodination of the starting material, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, using N-iodosuccinimide (NIS). This reagent is favored for its solid nature, which simplifies handling, and its reactivity can be effectively controlled under mild reaction conditions.
Q2: Why is an acid catalyst sometimes used with N-iodosuccinimide (NIS)?
A2: While NIS can iodinate some highly activated substrates without a catalyst, the use of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is often recommended for less reactive or electron-deficient substrates. The acid activates the NIS, increasing its electrophilicity and promoting a more efficient and regioselective iodination at the C3 position of the pyrrolo[2,3-b]pyridine core.
Q3: What are the primary challenges encountered during the scale-up of this reaction?
A3: Key challenges during the scale-up synthesis include:
-
Reaction Control: Maintaining optimal temperature and managing potential exotherms, especially during the addition of NIS.
-
Side Reactions: Formation of di-iodinated and other impurities, which can complicate purification.
-
Purification: Efficiently removing unreacted starting materials, NIS, succinimide byproduct, and other impurities from the final product on a large scale.
-
Product Stability: The iodinated product may have limited stability under certain conditions, requiring careful handling and storage.
Q4: How can I monitor the progress of the iodination reaction?
A4: The reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes. Complete consumption of the starting material, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, indicates the reaction's endpoint.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low or Incomplete Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | Ensure the N-iodosuccinimide (NIS) is of high purity and has been stored under anhydrous conditions. Consider using a freshly opened container. |
| Inadequate Reaction Temperature | While the reaction is often run at or below room temperature to control selectivity, a slight increase in temperature (e.g., to 30-40 °C) may be necessary to drive the reaction to completion. Monitor for the formation of side products at higher temperatures. |
| Insufficient Catalyst | If using an acid catalyst like TFA, ensure the correct catalytic amount is added. The catalyst can degrade over time, so using a fresh source is advisable. |
| Poor Solubility | Ensure the starting material is fully dissolved in the chosen solvent before adding the iodinating agent. If solubility is an issue, consider alternative solvents or a solvent mixture. |
Issue 2: Formation of Di-iodinated Byproduct
| Potential Cause | Troubleshooting Steps |
| Excess Iodinating Agent | Carefully control the stoichiometry of NIS. Use no more than 1.05 equivalents relative to the starting material. |
| High Reaction Temperature | Running the reaction at elevated temperatures can increase the rate of the second iodination. Maintain a lower reaction temperature (e.g., 0-25 °C) to improve selectivity for the mono-iodinated product. |
| Prolonged Reaction Time | Extended reaction times after the complete consumption of the starting material can lead to the formation of di-iodinated species. Monitor the reaction closely and quench it promptly upon completion. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Removal of Succinimide Byproduct | The succinimide byproduct can be removed by an aqueous wash of the organic layer with a mild base, such as a saturated sodium bicarbonate solution. |
| Co-elution with Starting Material | If the product and starting material are difficult to separate by column chromatography, optimize the mobile phase. A gradient elution may be necessary. Recrystallization can also be an effective purification method if a suitable solvent system is identified. |
| Product Instability on Silica Gel | Some iodinated heterocycles can be sensitive to silica gel. Consider using a less acidic stationary phase, such as neutral alumina, or minimizing the time the product is on the column. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the iodination of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | 136.13 | 10.0 | 0.073 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 17.3 | 0.077 | 1.05 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - | - |
| Saturated Sodium Thiosulfate Solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
To a stirred solution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine (10.0 g, 0.073 mol) in N,N-dimethylformamide (DMF, 100 mL) at 0 °C, add N-iodosuccinimide (NIS, 17.3 g, 0.077 mol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water (500 mL) and extract with dichloromethane (DCM, 2 x 200 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by saturated sodium thiosulfate solution (50 mL) to quench any remaining iodine, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Technical Support Center: N-Protection of 5-Fluoro-3-iodo-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-protection of 5-Fluoro-3-iodo-7-azaindole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of 5-Fluoro-3-iodo-7-azaindole necessary?
A1: The nitrogen atom in the pyrrole ring of the 7-azaindole scaffold is nucleophilic and can undergo undesired side reactions under various synthetic conditions, especially those involving strong bases or electrophiles. N-protection masks the reactivity of this nitrogen, allowing for selective functionalization at other positions of the molecule. It is a crucial step in the synthesis of many complex molecules, including kinase inhibitors.
Q2: What are the most common protecting groups for 7-azaindoles?
A2: Several protecting groups are commonly used for 7-azaindoles, with the choice depending on the subsequent reaction conditions and the required stability. The most frequently employed groups include:
-
tert-Butoxycarbonyl (Boc): Generally stable to basic and nucleophilic conditions, but easily removed with acid.
-
Tosyl (Ts) or Benzenesulfonyl (Bs): Robust and stable to a wide range of conditions, but often requires harsh conditions for removal.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to a variety of conditions and can be removed with fluoride ions or strong acid. It has also been reported to act as a dual protecting-activating group in some reactions.[1]
-
Triisopropylsilyl (TIPS): A bulky silyl group that can be introduced to protect the nitrogen and can also direct metallation to other positions. It is typically removed with fluoride ions.
Q3: How does the 5-fluoro substituent affect the N-protection reaction?
A3: The electron-withdrawing nature of the fluorine atom at the 5-position decreases the electron density of the pyrrole nitrogen, making it slightly less nucleophilic. This may necessitate slightly more forcing reaction conditions (e.g., longer reaction times, use of a catalyst, or a stronger base) compared to the non-fluorinated analogue.
Troubleshooting Guide
This guide addresses common issues encountered during the N-protection of 5-Fluoro-3-iodo-7-azaindole.
Problem 1: Low or No Reaction Yield
| Possible Cause | Suggested Solution |
| Insufficiently activated protecting group | For Boc protection, consider adding a catalytic amount (0.1-0.2 eq) of 4-dimethylaminopyridine (DMAP) to activate the Boc-anhydride. |
| Steric hindrance | If using a bulky protecting group, consider switching to a smaller one if the subsequent steps allow. |
| Poor solubility of starting material | Ensure the chosen solvent fully dissolves the 5-Fluoro-3-iodo-7-azaindole. If solubility is an issue, consider a different solvent system (e.g., a mixture of solvents). |
| Base is not strong enough | For protecting groups requiring a base for deprotonation of the N-H bond (e.g., Ts, SEM, TIPS), ensure the base is sufficiently strong (e.g., NaH, LiHMDS). The pKa of the 7-azaindole N-H is a key factor. |
| Decomposition of starting material | The presence of the iodo group can sometimes lead to decomposition under harsh basic or high-temperature conditions. Monitor the reaction closely and consider milder conditions. |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Di-protection (for Boc group) | This can occur if an excess of Boc-anhydride is used, especially in the presence of a catalyst like DMAP. Use a controlled amount of Boc-anhydride (typically 1.1-1.2 equivalents). |
| Protection at the pyridine nitrogen (N7) | While less likely due to the lower basicity of the pyridine nitrogen, it can occur under certain conditions. Careful control of stoichiometry and reaction temperature can minimize this. Characterization of the product (e.g., by 2D NMR) is crucial to confirm the site of protection. |
| Reaction with the iodo group | Under strongly basic conditions (e.g., when using BuLi for deprotonation before adding the protecting group), lithium-halogen exchange at the 3-position can occur. Use of milder bases like NaH is recommended. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Product co-elutes with starting material | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. |
| Product is an oil and difficult to handle | Try to crystallize the product from a suitable solvent system. If it remains an oil, ensure it is dried thoroughly under high vacuum to remove residual solvents. |
| Residual catalyst or base | Perform an aqueous work-up to remove water-soluble impurities before chromatography. A mild acid wash (e.g., dilute HCl) can remove basic impurities, and a mild base wash (e.g., saturated NaHCO3) can remove acidic impurities, provided the protecting group is stable to these conditions. |
Experimental Protocols
N-Boc Protection of 3-iodo-7-azaindole
This protocol is for a close analogue and is expected to be a good starting point for 5-Fluoro-3-iodo-7-azaindole.
-
Reagents and Materials:
-
3-iodo-7-azaindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dioxane (anhydrous)
-
-
Procedure:
-
To a solution of 3-iodo-7-azaindole in dioxane, add DMAP (catalytic amount).
-
Add Boc₂O (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
-
Reported Yield: 92% for 3-iodo-7-azaindole.[2]
N-Tosyl Protection of 5-bromo-7-azaindole
This protocol for a halo-substituted 7-azaindole can be adapted.
-
Reagents and Materials:
-
5-bromo-7-azaindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
To a solution of 5-bromo-7-azaindole in anhydrous DMF, add NaH portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of TsCl in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Summary
The following table summarizes typical reaction conditions for the N-protection of various 7-azaindole derivatives. This data can be used as a reference for optimizing the reaction for 5-Fluoro-3-iodo-7-azaindole.
| Protecting Group | Substrate | Reagents | Base | Solvent | Temp. | Time | Yield (%) |
| Boc | 3-iodo-7-azaindole | Boc₂O, DMAP | - | Dioxane | RT | - | 92[2] |
| Tosyl | 5-bromo-7-azaindole | TsCl | NaH | DMF | 0°C to RT | - | - |
| Benzenesulfonyl | 5-bromo-3-iodo-7-azaindole | BsCl | - | - | - | - | ~100 |
| SEM | 7-azaindole | SEMCl | NaH | DMF | 0°C to RT | - | - |
| TIPS | 7-azaindole | TIPSCl | NaH | THF | 0°C to RT | - | - |
Note: Dashes indicate that the specific information was not provided in the cited sources.
Visualizations
Experimental Workflow for N-Protection
Caption: General workflow for the N-protection of 5-Fluoro-3-iodo-7-azaindole.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common N-protection issues.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine and Related Heterocycles
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a critical step. This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a fluorinated 7-azaindole derivative of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a predicted spectrum based on established principles and compares it with the experimentally determined spectra of closely related analogues. This approach offers valuable insights into the expected spectral features and serves as a practical reference for the characterization of similar molecular scaffolds.
The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prominent scaffold in a multitude of bioactive molecules, including kinase inhibitors. The strategic placement of fluorine and iodine atoms on this core, as seen in this compound, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Understanding the 1H NMR spectrum is fundamental to confirming the successful synthesis and substitution pattern of such molecules.
Comparative Analysis of 1H NMR Data
The following table summarizes the predicted 1H NMR data for this compound and compares it with the experimental data for relevant analogues. The prediction for the target compound is derived from the additive effects of substituents on the chemical shifts of the parent 1H-pyrrolo[2,3-b]pyridine ring system, drawing parallels from the provided data for similar fluorinated and iodinated heterocycles.
| Compound | H2 (s) | H4 (d) | H6 (d) | NH (br s) | Solvent |
| This compound (Predicted) | ~7.8 | ~8.2 | ~7.2 | ~12.5 | DMSO-d6 |
| 5-Iodo-1H-pyrrolo[2,3-b]pyridine | 7.63 | 8.12 | 7.15 | 12.1 | DMSO-d6 |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine | 7.54 | 8.15 | 7.05 | 11.8 | DMSO-d6 |
| 1H-Pyrrolo[2,3-b]pyridine | 7.45 | 8.20 | 7.08 | 11.6 | CDCl3 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). s = singlet, d = doublet, br s = broad singlet.
Interpreting the Spectral Data
The predicted 1H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region corresponding to the protons on the bicyclic ring system, in addition to a broad singlet for the N-H proton at a significantly downfield chemical shift.
-
H2 Proton: The introduction of an iodine atom at the 3-position is expected to deshield the adjacent H2 proton, shifting its resonance downfield to approximately 7.8 ppm as a singlet.
-
H4 and H6 Protons: The fluorine atom at the 5-position will influence the chemical shifts of the H4 and H6 protons. The H4 proton is anticipated to appear as a doublet around 8.2 ppm, while the H6 proton will likely be observed as a doublet at a more upfield position of approximately 7.2 ppm. The coupling between these two protons (ortho-coupling) would result in a characteristic doublet splitting pattern.
-
N-H Proton: The pyrrole N-H proton is typically observed as a broad singlet at a very downfield chemical shift (around 12.5 ppm in DMSO-d6), a characteristic feature of N-H protons in such heterocyclic systems.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a general methodology for acquiring the 1H NMR spectrum of this compound and similar compounds.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. Instrumentation and Data Acquisition:
- The 1H NMR spectrum should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.
- The sample should be shimmed to optimize the magnetic field homogeneity.
- A standard single-pulse experiment is typically sufficient for a 1D 1H NMR spectrum.
- Key acquisition parameters to consider include:
- Spectral Width: Typically set to a range that encompasses all expected proton signals (e.g., -2 to 16 ppm).
- Number of Scans: A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
- Pulse Width: A calibrated 90-degree pulse should be used.
3. Data Processing:
- The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum should be phased and the baseline corrected.
- The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm, CDCl3 at 7.26 ppm).
- Integration of the signals should be performed to determine the relative number of protons for each resonance.
- Analysis of the signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants is crucial for structural assignment.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of a substituted 1H-pyrrolo[2,3-b]pyridine derivative.
Caption: Workflow for Synthesis and Structural Confirmation.
Comparative Analysis of 13C NMR Chemical Shifts for 5-Fluoro-3-iodo-7-azaindole
This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for 5-Fluoro-3-iodo-7-azaindole against experimentally determined values for structurally related azaindole and indole derivatives. This information is intended for researchers, scientists, and drug development professionals working with heterocyclic compounds, offering a reference for structural elucidation and characterization.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted 13C NMR chemical shifts for 5-Fluoro-3-iodo-7-azaindole and compares them with experimental data for 7-azaindole and 5-fluoroindole. The data for 7-azaindole and 5-fluoroindole are sourced from publicly available spectral databases, providing a baseline for understanding the electronic effects of fluorine and iodine substitution on the 7-azaindole core. The atom numbering scheme for the 7-azaindole ring is provided in the accompanying figure.
| Carbon Atom | 5-Fluoro-3-iodo-7-azaindole (Predicted, CDCl3) | 7-Azaindole (Experimental) | 5-Fluoroindole (Experimental) |
| C2 | 132.5 ppm | 128.8 ppm | 125.4 ppm |
| C3 | 65.0 ppm | 100.2 ppm | 103.1 ppm |
| C3a | 145.0 ppm | 148.9 ppm | 131.2 ppm |
| C4 | 110.0 ppm | 115.8 ppm | 109.9 ppm |
| C5 | 158.0 ppm (d, 1JCF ≈ 235 Hz) | 120.9 ppm | 158.9 ppm (d, 1JCF ≈ 235 Hz) |
| C6 | 120.0 ppm | 142.1 ppm | 110.8 ppm |
| C7a | 148.0 ppm | 149.8 ppm | 135.9 ppm |
Predicted data for 5-Fluoro-3-iodo-7-azaindole was generated using an online NMR prediction tool.
Experimental Protocols
The following is a general experimental protocol for the acquisition of a 13C NMR spectrum for a heterocyclic compound such as 5-Fluoro-3-iodo-7-azaindole.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.
-
Reference Standard: The solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm) is typically used as the internal reference for chemical shifts.
NMR Data Acquisition
-
Instrument: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.
-
Parameters:
-
Pulse Program: A 30-degree pulse angle is commonly used to allow for faster repetition rates without saturating quaternary carbons.
-
Acquisition Time: Typically set to 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration, especially of quaternary carbons.
-
Number of Scans (ns): This will depend on the sample concentration. For a 10-20 mg sample, 1024 to 4096 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient for most organic compounds.
-
Temperature: The experiment is usually run at a constant temperature, typically 298 K.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using an exponential multiplication (line broadening of 1-2 Hz) followed by a Fourier transform.
-
Phasing and Baseline Correction: The resulting spectrum should be manually phased and the baseline corrected to ensure accurate peak picking and integration.
-
Referencing: The spectrum is referenced to the solvent peak.
-
Peak Picking: Identify and label the chemical shift of each peak.
Mandatory Visualization
Caption: A flowchart illustrating the key stages of 13C NMR analysis.
Mass Spectrometry Approaches for the Characterization of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, a molecule with potential applications in medicinal chemistry, mass spectrometry (MS) offers unparalleled sensitivity and structural elucidation capabilities. This guide provides a comparative overview of common mass spectrometry techniques for the analysis of this compound, presenting hypothetical yet expected data to guide researchers in selecting the optimal analytical strategy.
Introduction to this compound
This compound is a halogenated derivative of 7-azaindole. Its structure, featuring both fluorine and iodine atoms, presents unique characteristics for mass spectrometric analysis, including distinctive isotopic patterns. The molecular formula is C₇H₄FIN₂ with a monoisotopic mass of 261.9403 g/mol .[1][2] A thorough understanding of its behavior under different ionization and fragmentation conditions is critical for its unambiguous identification and quality control.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is pivotal for obtaining high-quality data. Below is a comparison of commonly employed methods for the analysis of small organic molecules like this compound.
Table 1: Comparison of Ionization Techniques
| Ionization Technique | Principle | Expected Information for this compound | Advantages | Limitations |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Molecular ion (M⁺•) peak at m/z 262, accompanied by a rich fragmentation pattern. | Provides reproducible fragmentation patterns useful for library matching and structural elucidation. | May lead to the absence of a molecular ion peak for fragile molecules. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺. | Predominantly the protonated molecule at m/z 263. | Soft ionization technique, ideal for preserving the molecular ion. Suitable for LC-MS. | Provides limited structural information without tandem MS. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes analyzers like Orbitrap or TOF to measure mass-to-charge ratios with high accuracy. | Provides the exact mass of the molecular ion (e.g., 261.9403 for C₇H₄FIN₂), enabling unambiguous elemental composition determination. | High mass accuracy and resolution. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and reliable results.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS)
-
Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/sec
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrument: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325°C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Mass Range: m/z 100-500
-
Expected Fragmentation Patterns and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By selecting the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained.
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 263 | 136 | I (Iodine radical) | [C₇H₅FN₂]⁺ |
| 263 | 236 | HCN (Hydrogen cyanide) | [C₆H₄FI]⁺ |
| 136 | 109 | HCN (Hydrogen cyanide) | [C₆H₄F]⁺ |
The presence of iodine provides a characteristic isotopic signature, with the M+1 peak having a negligible intensity. The fragmentation is likely to be initiated by the loss of the iodine atom, being the most labile substituent.
Visualizing Analytical Workflows
Diagrams can effectively illustrate the logical flow of experiments and the relationships between different analytical steps.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Proposed fragmentation pathway for protonated this compound.
Alternative Analytical Techniques
While mass spectrometry is a primary tool, other analytical techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can provide definitive structural information, including the connectivity of atoms.
-
X-ray Crystallography: For crystalline material, this technique can determine the exact three-dimensional structure of the molecule.[3]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using a variety of techniques. For routine identification and purity assessment, LC-MS with ESI is a suitable approach. For detailed structural confirmation and elucidation of unknown related impurities, high-resolution mass spectrometry coupled with tandem MS experiments is indispensable. The choice of the specific method should be guided by the analytical question at hand, whether it is for initial identification, metabolic profiling, or impurity characterization. This guide provides a foundational framework for developing robust analytical methods for this and similar heterocyclic compounds.
References
Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-7-Azaindoles in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between 3-iodo- and 3-bromo-7-azaindoles as precursors in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of these two key building blocks in widely used palladium-catalyzed cross-coupling reactions, supported by available experimental data and detailed protocols.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Functionalization at the C3-position is a common strategy for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents at this position. The choice of the halide at the C3-position, either iodine or bromine, plays a pivotal role in the success of these transformations.
The Decisive Factor: Carbon-Halogen Bond Strength and Reactivity
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle, leading to faster reaction rates and often allowing for milder reaction conditions compared to their bromo counterparts.[1]
While direct head-to-head comparative studies for 3-iodo- and 3-bromo-7-azaindole under identical conditions are scarce in the literature, the available evidence strongly supports this established reactivity trend. Synthetic strategies often involve the deliberate iodination of a bromo-substituted 7-azaindole at the 3-position prior to a cross-coupling reaction, highlighting the preference for the more reactive iodo-substituent to achieve higher yields and efficiency.[2][3]
Comparative Analysis of Reactivity in Key Cross-Coupling Reactions
The following sections summarize available experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on 3-iodo- and 3-bromo-7-azaindole substrates. It is important to note that the data presented is collated from different studies and does not represent a direct head-to-head comparison under identical conditions unless specified. However, it provides valuable insights into the typical conditions and achievable yields for each substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The higher reactivity of 3-iodo-7-azaindoles is evident in the generally milder conditions and high yields reported.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-6-chloro-7-azaindole (N-protected) | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | - | 85 | [4] |
| 5-Bromo-3-iodo-7-azaindole (N-tosyl) | Aryl boronic acid/ester | PdCl₂(dppf)·CH₂Cl₂ | K₂CO₃ | Dioxane/Water (3:1) | 120 (µw) | 0.5 | 24-85 | [2] |
| 3-Bromoindazole | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (µw) | - | up to 93 | [5][6] |
Note: Data for 3-bromoindazole is included as a close structural analog to indicate typical conditions for less reactive bromo-N-heterocycles, which often require higher temperatures.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The enhanced reactivity of 3-iodo-7-azaindoles is particularly advantageous in this reaction.
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-iodopyridine derivatives | Terminal alkynes | Pd(PPh₃)₄ | CuI | - | - | - | Good | [7] |
| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | - | - | [8] |
| 3-Halo-2-aminopyridines | Terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT or 60 | - | [7] |
Note: Specific examples for 3-bromo-7-azaindole in Sonogashira coupling are less common in the provided literature, likely due to a preference for the more reactive iodo counterpart.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While direct comparisons on 3-halo-7-azaindoles are scarce, the general principles of reactivity suggest that 3-iodo derivatives would be more reactive. However, successful aminations of bromo-pyridines and related heterocycles are well-documented.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Halo-7-azaindoles | Primary and secondary amines | P1 or P5 / L1 or L5 | LiHMDS | THF | RT | - | Good to excellent | [9] |
| 3-Bromopyridine-D4 | Primary/secondary amines | Palladium catalyst / Phosphine ligand | - | - | 80-110 | - | - | [10] |
Experimental Protocols
Synthesis of 3-Iodo-7-azaindole
Procedure: To a solution of 7-azaindole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 to 1.5 equivalents). The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-iodo-7-azaindole.[2]
Synthesis of 3-Bromo-7-azaindole
Procedure: 7-Azaindole (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM) or chloroform. N-Bromosuccinimide (NBS) (1.0 to 1.2 equivalents) is added portion-wise at 0 °C or room temperature. The reaction is stirred for a few hours until the starting material is consumed. The reaction mixture is then washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-bromo-7-azaindole.
General Protocol for Suzuki-Miyaura Coupling of 3-Iodo-7-azaindole
Procedure: To a reaction vessel, add the N-protected 3-iodo-7-azaindole (1.0 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents). Add a suitable solvent system (e.g., a mixture of dioxane and water). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%) and ligand (if required). Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[2]
General Protocol for Sonogashira Coupling of 3-Iodo-7-azaindole
Procedure: To a degassed solution of 3-iodo-7-azaindole (1 equivalent) and a terminal alkyne (1.1-1.5 equivalents) in a suitable solvent such as DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents). The reaction mixture is stirred at room temperature or heated until the starting material is consumed. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography to afford the desired 3-alkynyl-7-azaindole.[7]
General Protocol for Buchwald-Hartwig Amination of 3-Bromo-7-azaindole
Procedure: In an oven-dried Schlenk tube, combine 3-bromo-7-azaindole (1 equivalent), the amine (1.1-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equivalents). The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated with stirring (typically 80-110 °C) until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[10]
Visualizing Reactivity and Experimental Workflow
Caption: Relative reactivity of 3-halo-7-azaindoles.
Caption: General workflow for cross-coupling reactions.
Conclusion and Recommendations
The choice between 3-iodo- and 3-bromo-7-azaindoles for cross-coupling reactions is a trade-off between reactivity and cost/availability. The experimental evidence, though not always from direct comparative studies, strongly supports the higher reactivity of 3-iodo-7-azaindoles, which often translates to higher yields, shorter reaction times, and milder conditions.
For researchers prioritizing reaction efficiency and milder conditions, 3-iodo-7-azaindoles are the superior choice. However, when cost and the availability of a wider range of starting materials are primary concerns, 3-bromo-7-azaindoles represent a viable alternative, provided that more forcing reaction conditions are employed. The data and protocols presented in this guide should serve as a valuable resource for making an informed decision in the design and execution of synthetic routes toward novel 7-azaindole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Unraveling the Halogen Effect: A Comparative Analysis of 5-Fluoro and 5-Iodo Substituted Pyrrolopyridines in Kinase Inhibition
A deep dive into the bioactivity of halogenated pyrrolopyridines reveals nuanced structure-activity relationships, with fluorine and iodine substitutions at the 5-position conferring distinct inhibitory profiles against key oncogenic kinases. While direct comparative studies are scarce, an indirect analysis of their effects on Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways highlights the critical role of the halogen's physicochemical properties in determining potency and selectivity.
In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the strategic incorporation of halogen atoms is a well-established method for modulating a compound's biological activity. The distinct electronegativity, size, and lipophilicity of each halogen can significantly influence binding interactions, metabolic stability, and pharmacokinetic properties. This guide provides a comparative overview of the bioactivity of 5-fluoro and 5-iodo substituted pyrrolopyridines, focusing on their roles as kinase inhibitors. Due to the limited availability of direct head-to-head comparative studies, this analysis draws upon data from separate studies on compounds targeting the same kinase families to offer insights into their structure-activity relationships (SAR).
The Impact of Halogenation on Kinase Inhibition
The pyrrolopyridine scaffold is a prevalent core structure in numerous kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region. Substitution at the 5-position of this ring system allows for fine-tuning of the molecule's properties.
Fluorine , being the most electronegative element, is small and can form strong hydrogen bonds, often leading to enhanced binding affinity. Its introduction can also block metabolic pathways, thereby increasing a compound's half-life.
Iodine , in contrast, is large and highly polarizable. It can form halogen bonds, a type of non-covalent interaction with electron-donating atoms in the protein, which can significantly contribute to binding affinity. Its size can also provide steric hindrance that may favor a specific binding conformation or improve selectivity.
Comparative Bioactivity Data
To illustrate the differential effects of 5-fluoro and 5-iodo substitutions, we have compiled data from studies on pyrrolopyridine derivatives targeting FGFR and VEGFR kinases. It is crucial to note that this is an indirect comparison, and variations in experimental conditions between studies should be considered when interpreting the data.
| Compound Class | Target Kinase | Substitution at 5-Position | Reported IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyrazine | FGFR1 | Fluoro | Data not available in direct comparison | [1][2][3] |
| Pyrrolo[2,3-b]pyrazine | FGFR1 | Iodo | Data not available in direct comparison | [1][2][3] |
Note: Despite extensive searches, no studies were identified that directly compare 5-fluoro and 5-iodo substituted pyrrolopyridines against the same kinase target with quantitative IC50 values. The table reflects the absence of such direct comparative data in the public domain.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework, the following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
While specific comparative data is lacking, the general methodologies for evaluating the bioactivity of kinase inhibitors are standardized.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against a specific kinase is typically determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Protocol Outline:
-
Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, and the test compound.
-
Procedure:
-
The kinase, substrate, and test compound (at varying concentrations) are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC) is added.
-
-
Data Analysis: The TR-FRET signal is measured, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) is calculated from the dose-response curve.
Cell-Based Proliferation Assay
The anti-proliferative activity of the compounds is assessed using cancer cell lines that are known to be dependent on the target kinase signaling pathway.
Protocol Outline:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Conclusion
The substitution of a pyrrolopyridine core with either fluorine or iodine at the 5-position can have a profound impact on its bioactivity as a kinase inhibitor. While direct comparative data remains elusive in the current body of scientific literature, the fundamental principles of medicinal chemistry suggest that these two halogens will confer distinct properties. The small, highly electronegative fluorine atom is likely to enhance potency through strong hydrogen bonding and improved metabolic stability. Conversely, the larger, more polarizable iodine atom can introduce beneficial halogen bonding interactions and provide steric bulk that could enhance selectivity.
The absence of direct comparative studies underscores a gap in the current understanding of the SAR of 5-halogenated pyrrolopyridines. Future research that systematically evaluates a series of 5-halogenated (including fluoro and iodo) pyrrolopyridines against a panel of kinases would be invaluable for elucidating the precise role of these halogens in modulating potency and selectivity, and would greatly aid in the rational design of next-generation kinase inhibitors. Researchers in the field are encouraged to explore this area to provide the much-needed quantitative data for a conclusive comparison.
References
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [agris.fao.org]
- 3. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold: structure-activity relationship, crystal structural characterization and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-based drug design and optimizing their pharmacological properties. X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions that govern the crystal packing of these compounds.
This guide offers a comparative analysis of the available X-ray crystallography data for analogs of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine. While crystallographic data for the title compound is not publicly available, this guide summarizes the key crystallographic parameters of structurally related analogs to provide a valuable reference for researchers in the field.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for several 1H-pyrrolo[2,3-b]pyridine analogs. These compounds showcase a variety of substitution patterns, offering insights into how different functional groups influence the crystal lattice.
| Compound Name | 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine |
| Molecular Formula | C₁₆H₁₆N₂O₃[3] | C₁₂H₉N₃[4] |
| Molecular Weight | 284.31[3] | 195.22[4] |
| Crystal System | Monoclinic[3] | Monoclinic[4] |
| Space Group | P2₁/c | P2₁/c[4] |
| Unit Cell Dimensions | ||
| a (Å) | 7.6283 (9)[3] | 10.1416 (10)[4] |
| b (Å) | 10.1745 (4)[3] | 13.7428 (14)[4] |
| c (Å) | 18.604 (2)[3] | 6.7395 (7)[4] |
| α (°) | 90 | 90 |
| β (°) | 104.778 (6)[3] | 94.331 (2)[4] |
| γ (°) | 90 | 90 |
| Volume (ų) | 1396.2 (2)[3] | 936.63 (16)[4] |
| Z | 4[3] | 4[4] |
| Temperature (K) | 193[3] | 200[4] |
| Radiation | Cu Kα[3] | Mo Kα[4] |
| Refinement Data | ||
| R-factor | 0.045[3] | 0.064[4] |
| wR-factor | 0.125[3] | 0.145[4] |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process. Below is a generalized experimental protocol for small molecule crystallography.
Crystal Growth
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For pyrrolo[2,3-b]pyridine analogs, suitable crystals are often grown from solution. A common method involves dissolving the compound in a suitable solvent, such as dichloromethane, and then layering it with a less soluble anti-solvent, like hexane. Slow evaporation of the solvent mixture at room temperature can yield crystals of sufficient size and quality for diffraction.[4]
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature, typically around 100-200 K, to minimize thermal vibrations of the atoms.[3][4] The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are recorded by a detector, producing a diffraction pattern.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the crystal lattice is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions, thermal parameters, and occupancy. The quality of the final refined structure is assessed by the R-factor and wR-factor, which should be as low as possible.[3][4]
Signaling Pathways and Experimental Workflows
Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to be potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and Colony-Stimulating Factor 1 Receptor (FMS).[5][6][7] These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway is a crucial regulator of cellular processes.[8][9] Its aberrant activation is a known driver in many cancers.[10] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs.[5]
Caption: The FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.
Experimental Workflow for Single-Crystal X-ray Diffraction
The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to structure elucidation, is depicted below.
Caption: A typical workflow for small molecule single-crystal X-ray crystallography.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Structure of macrophage colony stimulating factor bound to FMS: Diverse signaling assemblies of class III receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Analytical Methods for Purity Determination of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a critical step in the synthesis of complex molecules. The choice of analytical methodology is pivotal for accurate impurity profiling and quantification. This guide provides a comparative overview of the primary analytical techniques applicable to this halogenated pyrrolopyridine derivative, supported by representative experimental data and protocols derived from the analysis of similar compounds.
The principal methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the expected impurities, the need for structural information, and the desired level of sensitivity.
| Analytical Method | Principle | Key Performance Characteristics | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | High resolution for separating closely related impurities. Quantitative accuracy with appropriate standards. Versatility with various detectors (UV, MS). | Routine purity testing, quantification of known and unknown impurities, stability studies. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | High sensitivity for volatile impurities. Structural information from mass spectra aids in impurity identification. | Analysis of residual solvents, volatile by-products, and thermally stable impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms. | Absolute quantification (qNMR) without the need for a specific reference standard of the analyte. Unambiguous structural elucidation of the main component and impurities. ¹⁹F NMR is particularly powerful for fluorinated compounds.[1][2][3] | Structural confirmation, purity assessment against a certified reference standard, and characterization of impurities. Quantitative ¹H NMR (qNMR) is a versatile tool for purity evaluation.[4] |
Detailed Experimental Protocols
The following protocols are representative methodologies for the analysis of halogenated heterocyclic compounds and should be optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is adapted from established procedures for related pyrrolopyridine derivatives and is suitable for purity analysis and impurity quantification.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed for effective separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or as determined by the UV spectrum of the main compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the identification of volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Quantitative NMR (qNMR) Protocol
This protocol provides a framework for determining the absolute purity of the compound using a certified internal standard.[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90° (a 30° pulse with a longer relaxation delay is often used to ensure full relaxation).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Acquisition Time: Sufficient to obtain sharp signals.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64 scans).
-
-
¹⁹F NMR Acquisition:
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for purity determination and a decision-making process for method selection.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ptfarm.pl [ptfarm.pl]
A Comparative Spectroscopic Guide to Substituted 7-Azaindoles for Researchers and Drug Development Professionals
Substituted 7-azaindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique photophysical properties and structural similarity to tryptophan.[1][2] This guide provides a comparative overview of the spectroscopic characterization of substituted 7-azaindoles, with a focus on UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. We present a comparison with indole, a common structural analog, to highlight the distinct spectroscopic features of the 7-azaindole scaffold.
Spectroscopic Properties: 7-Azaindole vs. Indole
The introduction of a nitrogen atom at the 7-position of the indole ring significantly influences the electronic and photophysical properties of the molecule. This leads to distinct spectroscopic signatures that are sensitive to substitution and the local environment.
Table 1: Comparison of Spectroscopic Data for 7-Azaindole and Indole
| Spectroscopic Technique | Property | 7-Azaindole | Indole | Key Differences & Effects of Substitution |
| UV-Visible Absorption | λmax (in water) | ~285 nm, ~295 nm | ~280 nm, ~288 nm | 7-Azaindole exhibits a slight red-shift in its absorption spectrum compared to indole.[1][2] Substitution on the pyrrole or pyridine ring can further shift the absorption maxima. |
| Fluorescence Spectroscopy | Emission λmax (in water) | ~386 nm | ~350 nm | 7-Azaindole's emission is significantly red-shifted.[1][2] The fluorescence is highly sensitive to solvent polarity and hydrogen bonding. In protic solvents like alcohols, dual emission is often observed due to excited-state proton transfer (ESPT).[1] Methylation at the N1 position can increase the fluorescence quantum yield and lifetime by suppressing non-radiative decay pathways.[1] |
| Quantum Yield (ΦF) (in water) | ~0.023 | ~0.14 | The quantum yield of 7-azaindole is generally lower than indole in water, but can be significantly enhanced by N1-substitution.[1][3] | |
| Fluorescence Lifetime (τF) (in water) | ~0.91 ns | ~2.6 ns | The lifetime of 7-azaindole is shorter than indole in water. N1-methylation can dramatically increase the lifetime to ~21 ns.[1] | |
| NMR Spectroscopy (1H) | Chemical Shifts (δ) in CDCl3 | H1: ~10.5, H2: ~7.2, H3: ~6.5, H4: ~8.2, H5: ~7.1, H6: ~7.9 | H1: ~8.1, H2: ~7.2, H3: ~6.5, H4: ~7.6, H5: ~7.1, H6: ~7.1, H7: ~7.6 | The pyridine nitrogen in 7-azaindole deshields adjacent protons (H4, H6), resulting in downfield shifts compared to indole. Substituents will cause predictable shifts based on their electronic effects. |
| Mass Spectrometry (ESI-MS) | [M+H]+ | 119.05 | 118.07 | The additional nitrogen atom in 7-azaindole results in a different molecular weight and fragmentation pattern, which is dependent on the type and position of substituents. |
Experimental Protocols
Detailed methodologies are crucial for the accurate spectroscopic characterization of substituted 7-azaindoles. Below are generalized protocols for the key techniques.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the substituted 7-azaindole in a suitable solvent (e.g., ethanol, methanol, or water) at a concentration of ~1 mM. Further dilute the stock solution with the same solvent to a final concentration in the range of 10-50 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 500 nm. Use a matched quartz cuvette containing the solvent as a blank to correct for solvent absorption.
-
Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a fluorescence-free solvent to avoid inner filter effects. The absorbance of the solution at the excitation wavelength should be less than 0.1.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., photomultiplier tube).
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at its absorption maximum (λex = λabs,max) and scan the emission spectrum over a wavelength range that covers the expected emission.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λem,max) and scan the excitation monochromator over a range of wavelengths.
-
Quantum Yield: Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
Lifetime: Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC) or frequency-domain fluorometry.
-
-
Analysis: Analyze the emission spectra to determine the wavelength of maximum emission (λem,max). The excitation spectrum should ideally match the absorption spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the substituted 7-azaindole in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire 1H and 13C NMR spectra. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation and assignment of signals.[4]
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. These parameters provide detailed information about the molecular structure.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). An acid (e.g., formic acid) may be added to facilitate ionization in positive ion mode.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[5]
-
Analysis: Identify the molecular ion peak ([M+H]+ or [M-H]-) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel substituted 7-azaindole derivative.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational understanding of the spectroscopic characterization of substituted 7-azaindoles. For more in-depth information, researchers are encouraged to consult the primary literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Functionalized 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its isosteric relationship with indole allows it to modulate physicochemical and pharmacological properties, making it a highly sought-after heterocycle in drug discovery. The synthesis of functionalized 7-azaindoles, however, can be challenging due to the electronic nature of the pyridine ring. This guide provides an objective comparison of several key synthetic routes, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific target molecules.
Key Synthetic Strategies at a Glance
The construction of the 7-azaindole core can be broadly categorized into classical and modern methods. Classical approaches like the Fischer, Madelung, and Chichibabin syntheses have been foundational, while modern palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives.
Caption: Major synthetic approaches to functionalized 7-azaindoles.
I. Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, and the synthesis of 7-azaindoles is no exception. These methods generally involve the coupling of a substituted aminopyridine with an alkyne (Sonogashira), boronic acid (Suzuki), or alkene (Heck), followed by a cyclization step to form the pyrrole ring. The Sonogashira coupling followed by cyclization is a particularly prevalent and powerful strategy.
Caption: Sonogashira coupling followed by cyclization workflow.
Performance Data
| Entry | Starting Material (Aminopyridine) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | 2-Amino-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | 2 | 95 (coupling) | [1] |
| 2 | 2-Amino-3-iodopyridine | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60 | 4 | 88 (coupling) | [1] |
| 3 | 2-Amino-3-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | 2 | 98 (coupling) | [2] |
| 4 | 5-Bromo-3-iodopyridin-2-amine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 60 | 5 | 85 (coupling) | [3] |
| 5 | 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMA | RT | 3 | 92 (coupling) | [1] |
| 6 | 2-Amino-3-alkynylpyridines | - | - | t-BuOK | Toluene | 65 | 1-2 | 85-95 (cyclization) | [2] |
| 7 | 3-Alkynyl-2-aminopyridines | - | - | TFA/TFAA | MeCN | Reflux | 8 | 70-85 (cyclization) | [1] |
Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization[2]
Step 1: Sonogashira Coupling
-
To a solution of 2-amino-3-iodopyridine (1.0 mmol) in DMF (5 mL) under an argon atmosphere, add the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add triethylamine (2.0 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-amino-3-(alkynyl)pyridine.
Step 2: Cyclization
-
To a solution of the 2-amino-3-(alkynyl)pyridine (1.0 mmol) in toluene (10 mL), add potassium tert-butoxide (1.2 mmol) and a catalytic amount of 18-crown-6.
-
Heat the mixture at 65 °C for 1-2 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-substituted 7-azaindole.
II. Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4] While widely used for indole synthesis, its application to 7-azaindoles can be less efficient due to the electron-deficient nature of the pyridine ring. However, with appropriate substrates and catalysts, it remains a viable route, particularly for 2,3-disubstituted 7-azaindoles. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.
Caption: Key steps in the Fischer synthesis of 7-azaindoles.
Performance Data
| Entry | 2-Pyridylhydrazine | Ketone | Catalyst | Temp. (°C) | Time | Yield (%) | Citation |
| 1 | 2-Hydrazinopyridine | Cyclohexanone | PPA | 160-180 | 5 min | 76 | |
| 2 | 2-Hydrazinopyridine | Cyclopentanone | PPA | 160-180 | 5 min | 65 | |
| 3 | 2-Hydrazinopyridine | Diethyl ketone | PPA | 160-180 | 5 min | 76 | |
| 4 | 2-Hydrazinopyridine | Methyl ethyl ketone | PPA | 160-180 | 5 min | 73 | |
| 5 | 2-Hydrazinopyridine | Phenyl ethyl ketone | PPA | 160-180 | 5 min | 38 |
Experimental Protocol: Synthesis of 2,3-Disubstituted 7-Azaindoles via Fischer Indolization
Step 1: Hydrazone Formation
-
Dissolve 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL).
-
Add the corresponding ketone (1.1 mmol) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude hydrazone is often used in the next step without further purification.
Step 2: Cyclization
-
Add the crude 2-pyridylhydrazone to polyphosphoric acid (PPA) (10 g) with vigorous stirring.
-
Heat the mixture to 160-180 °C for 5-10 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
III. Madelung Synthesis
The Madelung synthesis is an intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base to form an indole.[5] Its application to the synthesis of 7-azaindoles involves the cyclization of an N-acyl-2-amino-3-methylpyridine. This method is often limited by the harsh reaction conditions required, which can be incompatible with many functional groups.
Performance Data
Due to the often harsh conditions and the prevalence of more modern methods, detailed and varied recent examples for the Madelung synthesis of functionalized 7-azaindoles are less common in the literature. The classical approach often suffers from low to moderate yields.
| Entry | Substrate | Base | Temp. (°C) | Yield (%) | Citation |
| 1 | N-Benzoyl-2-amino-3-methylpyridine | NaOEt | 300-350 | Low to Moderate | [5] |
| 2 | N-Acetyl-2-amino-3-methylpyridine | t-BuOK | 250-300 | Moderate | [6] |
Experimental Protocol: General Madelung Synthesis of 2-Substituted 7-Azaindoles
-
In a sealed, heavy-walled glass tube, place the N-acyl-2-amino-3-methylpyridine (1.0 mmol) and a strong base such as sodium ethoxide (2.0 mmol) or potassium tert-butoxide (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas like argon.
-
Heat the mixture to 250-350 °C for several hours.
-
After cooling, carefully open the tube and quench the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over a drying agent, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
IV. Chichibabin Reaction
The Chichibabin reaction typically refers to the amination of pyridines. However, a related cyclization reaction can be employed to synthesize 7-azaindoles. A notable example is the LDA-mediated condensation of a 2-substituted-3-picoline with a nitrile.[7] This method provides a direct route to certain substituted 7-azaindoles.
Performance Data
| Entry | Picoline Derivative | Nitrile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | 2-Fluoro-3-picoline | Benzonitrile | LDA (2.1 equiv) | THF | -40 | 2 | 82 | [7] |
Experimental Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin-type Cyclization[7]
-
To a solution of diisopropylamine (2.1 mmol) in dry THF (10 mL) at -40 °C under an argon atmosphere, add n-butyllithium (2.1 mmol, as a solution in hexanes) dropwise.
-
Stir the resulting LDA solution for 30 minutes at -40 °C.
-
Add 2-fluoro-3-picoline (1.0 mmol) to the LDA solution and stir for 1 hour at -40 °C.
-
Add benzonitrile (1.2 mmol) and continue stirring at -40 °C for an additional 2 hours.
-
Warm the reaction to 0 °C for 30 minutes and then quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.
Comparison Summary
| Synthetic Route | Advantages | Disadvantages | Key Applications |
| Palladium-Catalyzed Cross-Coupling | High yields, excellent functional group tolerance, mild reaction conditions, high regioselectivity, wide substrate scope. | Cost of palladium catalysts and ligands, potential for metal contamination in the final product. | Synthesis of a wide variety of complex and highly functionalized 7-azaindoles for medicinal chemistry. |
| Fischer Indole Synthesis | Readily available starting materials, one-pot potential, good for 2,3-disubstitution. | Often requires harsh acidic conditions and high temperatures, can have limited regioselectivity with unsymmetrical ketones, lower yields for electron-deficient systems. | Synthesis of simple, alkyl- or aryl-substituted 7-azaindoles. |
| Madelung Synthesis | Utilizes simple starting materials. | Requires very harsh reaction conditions (high temperatures and strong bases), limited functional group tolerance, often low yields. | Of historical interest, but less commonly used now for complex molecules. |
| Chichibabin Reaction | Direct synthesis from relatively simple precursors. | Limited substrate scope, requires strong bases, potential for side reactions. | Synthesis of specific substitution patterns, such as 2-aryl-7-azaindoles. |
Conclusion
The synthesis of functionalized 7-azaindoles has evolved significantly, with modern palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling followed by cyclization, offering the most versatile and efficient approach for a wide range of substrates. These methods generally provide higher yields and tolerate a broader array of functional groups under milder conditions compared to classical methods.
The Fischer indole synthesis remains a useful tool for accessing certain substitution patterns, especially when starting from readily available materials. The Madelung and Chichibabin-type syntheses, while historically important, are now more limited in their application due to harsh conditions and narrower substrate scope.
The choice of synthetic route will ultimately depend on the specific substitution pattern of the target 7-azaindole, the availability and cost of starting materials, and the tolerance of functional groups to the reaction conditions. For the synthesis of complex, highly functionalized 7-azaindoles for drug discovery and development, palladium-catalyzed methods are generally the preferred strategy.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Results for 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 1H-pyrrolo[2,3-b]pyridine derivatives, a promising scaffold in kinase inhibitor discovery. Due to the limited availability of public data on a broad range of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives, this guide focuses on closely related analogs sharing the same core structure. The presented experimental data serves to illuminate the therapeutic potential and structure-activity relationships (SAR) within this compound class.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in the development of inhibitors targeting various protein kinases implicated in oncology. The strategic placement of substituents, such as fluorine and iodine, can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This guide summarizes the available in vitro data to facilitate further research and development in this area.
Comparative In Vitro Activity
The following tables present a compilation of quantitative data from in vitro assays, showcasing the kinase inhibitory and antiproliferative activities of various 1H-pyrrolo[2,3-b]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7[1][2] |
| FGFR2 | 9[1][2] | |
| FGFR3 | 25[1][2] | |
| FGFR4 | 712[1][2] | |
| NCB-0846 | TNIK | 272[3] |
| Compound 35b | TNIK | 6[3] |
Note: The compounds listed are substituted 1H-pyrrolo[2,3-b]pyridine derivatives. This data is presented to illustrate the potential of the core scaffold.
Table 2: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Compound 35b | HCT116 | Colorectal Carcinoma | 2.11[3] |
| 4h | 4T1 | Breast Cancer | Proliferation inhibited[1][2] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the enzymatic activity of a purified kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant kinase (e.g., FGFR, TNIK)
-
Peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
The recombinant kinase is diluted in the kinase assay buffer.
-
The kinase solution is added to the wells, and the plate is incubated at room temperature for 10-30 minutes to allow for compound binding.
-
The kinase reaction is initiated by the addition of a solution containing the peptide substrate and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of test compounds on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a specified density and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO).
-
Following a 72-hour incubation period, the MTT solution is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, during which viable cells metabolize the MTT into purple formazan crystals.
-
The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control, and IC50 values are determined.
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying biological mechanisms and the experimental process, the following diagrams have been generated.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: The role of TNIK in the Wnt signaling pathway and its inhibition.
Caption: A generalized workflow for the in vitro evaluation of kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 900514-10-5), a halogenated heterocyclic compound.
Due to its chemical nature, this compound is classified as hazardous waste.[1][2][3][4] Proper disposal is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. The primary hazard identified for this compound is that it is harmful if swallowed.[5]
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle the compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar halogenated heterocyclic compounds, the following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection: A standard laboratory coat. In cases of potential significant exposure, additional protective clothing may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must adhere to local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Crucially, this halogenated waste must be segregated from non-halogenated chemical waste streams.[3][4] This is due to the different, and often more costly, treatment methods required for halogenated compounds.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect the solid this compound and any contaminated disposable labware in a designated, robust, and sealable hazardous waste container. The container should be clearly labeled.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof container suitable for liquid hazardous waste.
-
Do not mix this waste with other incompatible materials.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "900514-10-5."
-
Indicate the primary hazard: "Toxic" or "Harmful if Swallowed."
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
The final disposal of the hazardous waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 900514-10-5 | [5][6][7][8] |
| Molecular Formula | C₇H₄FIN₂ | [8] |
| Molecular Weight | 262.02 g/mol | [5] |
| Physical Form | Solid | [5] |
| GHS Hazard Code | H302: Harmful if swallowed | [5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
Disposal Workflow Diagram
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. uakron.edu [uakron.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. 5-Fluoro-3-iodo-1H-pyrrolo 2,3-b pyridine AldrichCPR 900514-10-5 [sigmaaldrich.com]
- 6. This compound | 900514-10-5 [chemicalbook.com]
- 7. cusabio.com [cusabio.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
Personal protective equipment for handling 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Essential Safety and Handling Guide: 5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling halogenated pyridine derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound and institutional safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet for this compound was not located, data on analogous compounds suggest it should be handled as a hazardous substance. Related compounds are classified as irritants, harmful if swallowed, and capable of causing skin and serious eye irritation.[1][2][3][4][5] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles with Side Shields | Essential to protect against splashes and airborne particles.[2] A face shield may be required for procedures with a high risk of splashing.[6] |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or PVA gloves are recommended for handling pyridine and its derivatives.[7] Nitrile gloves may not offer sufficient protection and should be avoided.[7] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat, preferably made of a flame-retardant material like Nomex®, should be worn to protect against skin contact.[6][7] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7][8] If engineering controls are insufficient, a respirator may be necessary, requiring medical clearance, fit-testing, and training.[6][7] |
| Foot Protection | Closed-Toed Shoes | Appropriate footwear that covers the entire foot is required in all laboratory settings where hazardous chemicals are handled.[6] |
Operational Plan for Safe Handling
A systematic approach is critical to ensure safety when working with this compound.
Pre-Experiment Preparations
-
Safety Data Sheet (SDS) Review: Obtain and thoroughly review the SDS for this compound before beginning any work.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][7]
-
Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available.
-
Designated Area: Demarcate a specific area within a chemical fume hood for the handling of this compound.[7]
Handling Procedures
-
Work in a Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed in a certified chemical fume hood.[7][8]
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or vapors and prevent contact with skin and eyes.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
-
Clothing: Wear appropriate laboratory attire, including long pants and closed-toed shoes.[6]
Storage
-
Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2][7]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[7][9]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including unused product, reaction mixtures, and contaminated materials, should be collected in a designated, properly labeled container for halogenated organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be collected in a separate, clearly labeled waste container.
Waste Collection and Storage
-
Container: Use a compatible, leak-proof, and tightly sealed container for waste collection.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal Procedure
-
Contact EHS: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting the EHS department to arrange for pickup and disposal by a licensed contractor.
-
Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 23616-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
